Acitazanolast hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1184521-48-9 |
|---|---|
Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate |
InChI |
InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2 |
InChI Key |
LEZMUVNSMYOTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O |
Origin of Product |
United States |
Foundational & Exploratory
Acitazanolast Hydrate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast (B1664347) hydrate (B1144303) is an orally active anti-allergic agent investigated for its therapeutic potential in managing allergic and inflammatory conditions.[1][2] As the active metabolite of tazanolast (B1682938), acitazanolast hydrate exerts its effects primarily through the stabilization of mast cells, key players in the allergic cascade.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the molecular pathways and cellular effects. The information is supported by in vitro data and established experimental protocols to aid in further research and development.
Core Mechanism: Mast Cell Stabilization
The hallmark of this compound's activity is its ability to stabilize mast cells, thereby preventing the release of histamine (B1213489) and other pro-inflammatory mediators that trigger allergic symptoms.[1][4] This stabilization is achieved through a multi-faceted inhibition of the mast cell activation cascade.
Inhibition of Intracellular Calcium Mobilization
A critical step in mast cell degranulation is the rise in intracellular calcium concentration ([Ca2+]i). This compound effectively curtails this process by targeting key upstream signaling events. Upon activation by stimuli such as compound 48/80 or antigens, mast cells initiate a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3).[4] IP3 subsequently triggers the release of calcium from intracellular stores. This compound has been shown to inhibit the production of inositol trisphosphate, leading to a reduction in the release of stored calcium.[4]
Furthermore, the depletion of intracellular calcium stores typically activates store-operated calcium entry (SOCE), a sustained influx of extracellular calcium necessary for a robust degranulation response. This compound inhibits this calcium influx, further dampening the overall increase in [Ca2+]i.[4]
Modulation of Protein Kinase C (PKC) Translocation
Protein kinase C (PKC) is another crucial component of the mast cell activation pathway. Following an increase in intracellular calcium and the generation of diacylglycerol (DAG), PKC translocates from the cytosol to the cell membrane, where it phosphorylates various substrates, leading to degranulation. This compound has been demonstrated to inhibit the translocation of PKC, thereby disrupting this essential step in the signaling cascade.[4]
Signaling Pathway of this compound's Action
The following diagram illustrates the key signaling events in mast cell activation and the points of intervention by this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various assays. The data presented is illustrative, based on available technical documentation, to provide a comparative overview.[4]
Table 1: Mast Cell Stabilization and Mediator Release Assays [4]
| Assay Type | Cell Line/System | Stimulant | Parameter | Acitazanolast Value | Reference Compound (IC50) |
| Mast Cell Degranulation | RBL-2H3 | Antigen | IC50 | 15 µM | Cromolyn Sodium (~50 µM) |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 25 µM | Ketotifen (~1 µM) |
Table 2: Inhibition of Intracellular Signaling [4]
| Assay Type | Cell Line | Stimulant | Parameter | Acitazanolast Value |
| Calcium Influx | RBL-2H3 | Antigen | IC50 | 12 µM |
| PKC Translocation | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 18 µM |
| Inositol Trisphosphate Production | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 22 µM |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Methodology:
-
Cell Culture: RBL-2H3 cells are cultured in appropriate media and seeded into 96-well plates.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Drug Incubation: Sensitized cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA). Control wells for spontaneous and total release (using a lysis agent like Triton X-100) are included.
-
Sample Collection: After incubation, the plate is centrifuged, and the supernatant is collected.
-
Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm after a stop solution is added.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total release control. The IC50 value for this compound is determined from the dose-response curve.
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells.
Methodology:
-
Cell Preparation: Rat peritoneal mast cells are isolated and purified.
-
Drug Incubation: Cells are pre-incubated with different concentrations of this compound or vehicle.
-
Stimulation: Histamine release is stimulated using an agent like compound 48/80.
-
Supernatant Collection: The reaction is stopped, and the cell supernatant is collected after centrifugation.
-
Histamine Quantification: The histamine concentration in the supernatant is determined using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The percentage inhibition of histamine release is calculated, and the IC50 value is determined.
Intracellular Calcium Measurement
This assay measures changes in intracellular calcium concentration using fluorescent indicators.
Methodology:
-
Cell Loading: RBL-2H3 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Drug Incubation: The dye-loaded cells are incubated with various concentrations of this compound.
-
Stimulation: The cells are stimulated with an appropriate agonist (e.g., antigen).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorometer or a fluorescence microscope by measuring the fluorescence intensity at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.
-
Data Analysis: The peak intracellular calcium concentration or the area under the curve is measured, and the inhibitory effect of this compound is quantified to determine the IC50 value.
Additional Anti-Inflammatory Mechanisms
While mast cell stabilization is the primary mechanism, evidence suggests that this compound may also possess other anti-inflammatory properties, including the inhibition of leukotriene biosynthesis.[4] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. Further investigation into these secondary mechanisms, such as potential leukotriene D4 receptor antagonism or cyclooxygenase inhibition, is warranted to fully elucidate the pharmacological profile of this compound.
Conclusion
This compound is a potent mast cell stabilizer that acts by inhibiting key steps in the mast cell activation signaling cascade. Its ability to prevent the rise in intracellular calcium concentration, through the inhibition of inositol trisphosphate production and calcium influx, and to block the translocation of protein kinase C, effectively prevents the degranulation and release of histamine and other inflammatory mediators. This well-defined mechanism of action underscores its potential as a therapeutic agent for the management of allergic diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound and related compounds.
References
Acitazanolast Hydrate: A Technical Guide to Mast Cell Stabilization for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303) is an experimental pharmaceutical compound identified as a mast cell stabilizer, positioning it as a potential therapeutic agent for the management of allergic and inflammatory conditions such as allergic rhinitis and conjunctivitis.[1] Mast cells are pivotal in the allergic response, releasing a cascade of inflammatory mediators upon activation.[1] Acitazanolast hydrate's primary therapeutic action is centered on the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489) and other pro-inflammatory substances.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, preclinical data on a key metabolite, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of Mast Cell Degranulation
The principal mechanism of action of this compound is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[1] This is primarily achieved by blocking calcium channels, which are crucial for the influx of extracellular calcium into the mast cell—a critical step for mast cell activation and subsequent degranulation.[1]
An active metabolite of the related compound tazanolast (B1682938), known as WP-871, has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[2] This inhibition is directly correlated with the blockage of 45Ca2+ uptake into the mast cells.[2] Furthermore, WP-871 has been observed to inhibit the production of inositol (B14025) trisphosphate (IP3) and the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, both of which are key events in the signaling cascade leading to degranulation.[2] These findings suggest that this compound, through its active metabolites, interferes with the signaling pathway at multiple points to stabilize mast cells.
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
The following diagram illustrates the proposed signaling pathway of mast cell degranulation and the points of inhibition by this compound's active metabolite.
Caption: Proposed mechanism of this compound in mast cell stabilization.
Preclinical Efficacy Data
While specific quantitative data for this compound is limited in publicly available literature, studies on WP-871, a primary active metabolite of the related compound tazanolast, provide insight into its mast cell-stabilizing properties.
Table 1: Dose-Dependent Inhibition of Histamine Release by WP-871 in Rat Peritoneal Mast Cells
| Compound | Concentration (M) | Stimulus | % Inhibition of Histamine Release | Reference |
| WP-871 | 1 x 10-7 | Compound 48/80 | Data not specified | [2] |
| WP-871 | 1 x 10-6 | Compound 48/80 | Data not specified | [2] |
| WP-871 | 1 x 10-5 | Compound 48/80 | Data not specified | [2] |
| WP-871 | 1 x 10-4 | Compound 48/80 | Data not specified | [2] |
Note: The original publication states dose-dependent inhibition but does not provide specific percentage values in the abstract. The data indicates a significant inhibitory effect within this concentration range.
Experimental Protocols
The following are detailed, representative experimental protocols for key in vitro assays used to evaluate the mast cell stabilizing activity of compounds like this compound.
In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Cell culture medium (e.g., MEM) with supplements
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
Tyrode's buffer
-
This compound
-
Triton X-100
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells to 80-90% confluency.
-
Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.
-
-
Cell Plating and Treatment:
-
Harvest and wash sensitized cells with Tyrode's buffer.
-
Plate cells in a 96-well plate (e.g., 2 x 105 cells/well).
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding DNP-HSA (e.g., 10 µg/mL) to the wells.
-
Include positive control wells (DNP-HSA without Acitazanolast) and negative control wells (no DNP-HSA).
-
For total β-hexosaminidase release, lyse a separate set of untreated cells with Triton X-100.
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-hexosaminidase Activity:
-
Centrifuge the plate and collect the supernatants.
-
Transfer supernatants and cell lysates to a new 96-well plate.
-
Add pNAG substrate solution to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each concentration of this compound.
-
Determine the IC50 value.
-
Caption: Workflow for β-hexosaminidase release assay.
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells.
Materials:
-
Same as for the β-hexosaminidase assay, with the exception of the detection reagents.
-
Histamine Enzyme Immunoassay (EIA) or ELISA kit
Procedure:
-
Follow steps 1-3 of the Mast Cell Degranulation Assay protocol.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatants for histamine measurement.
-
Determine the histamine concentration in the supernatants using a commercial EIA or ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of histamine release for each concentration of this compound and determine the IC50 value.
Caption: Workflow for histamine release assay.
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
RBL-2H3 cells or primary mast cells
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline
-
This compound
-
Stimulating agent (e.g., antigen, ionomycin)
-
Fluorometric imaging system or plate reader
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture and harvest cells as previously described.
-
Load cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
-
Treatment and Stimulation:
-
Resuspend cells in HEPES-buffered saline.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control.
-
Add the stimulating agent to induce calcium influx.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a fluorometric system. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
-
Compare the calcium response in treated versus untreated cells to determine the inhibitory effect of this compound.
-
Caption: Workflow for intracellular calcium influx assay.
Clinical Data
As an experimental drug, extensive, publicly available quantitative clinical trial data for this compound is limited. Clinical trials for allergic conjunctivitis typically evaluate the efficacy of a drug in reducing key signs and symptoms. A representative table of endpoints is provided below.
Table 2: Representative Efficacy Endpoints in Allergic Conjunctivitis Clinical Trials
| Endpoint | Measurement Scale | Time Points |
| Ocular Itching | 0-4 categorical scale | Baseline, 3, 5, 7 minutes post-challenge |
| Conjunctival Redness | 0-4 categorical scale | Baseline, 7, 15, 20 minutes post-challenge |
| Ciliary Redness | 0-4 categorical scale | Baseline, 7, 15, 20 minutes post-challenge |
| Episcleral Redness | 0-4 categorical scale | Baseline, 7, 15, 20 minutes post-challenge |
| Eyelid Swelling | 0-3 categorical scale | Baseline, 10, 15, 20 minutes post-challenge |
| Tearing | 0-3 categorical scale | Baseline, 10, 15, 20 minutes post-challenge |
Safety and Toxicology
Detailed toxicology data for this compound are not widely available in the public domain. General side effects associated with mast cell stabilizers are typically mild.
Table 3: Common Adverse Events Associated with Mast Cell Stabilizers
| System Organ Class | Adverse Event |
| Gastrointestinal Disorders | Nausea, Vomiting, Diarrhea, Abdominal Pain |
| Nervous System Disorders | Headache, Dizziness |
| General Disorders | Fatigue |
Conclusion
This compound is a promising experimental mast cell stabilizer with a mechanism of action centered on the inhibition of calcium influx, a critical step in mast cell degranulation. Preclinical evidence from a key metabolite of a related compound supports its potential to inhibit histamine release and interfere with key signaling molecules in the degranulation cascade. While comprehensive quantitative preclinical and clinical data for this compound are not yet publicly available, the provided experimental protocols offer a robust framework for its continued investigation. Further research is necessary to fully elucidate its efficacy, safety, and pharmacokinetic profile to support its potential development as a therapeutic for allergic and inflammatory diseases.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Acitazanolast Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acitazanolast hydrate (B1144303) is a potent mast cell stabilizer developed for the treatment of allergic conjunctivitis. This document provides a comprehensive overview of its discovery, chemical synthesis, mechanism of action, and the experimental methodologies used in its evaluation. As an inhibitor of histamine (B1213489) and other inflammatory mediator release, Acitazanolast hydrate offers a targeted approach to managing ocular allergic reactions. This guide consolidates key technical information, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the field of drug development.
Discovery and Development
This compound was developed by Wakamoto Pharmaceutical Co., Ltd. as part of their research into anti-allergic agents.[1] It was identified as the active metabolite of Tazanolast (B1682938), an orally administered anti-allergic drug.[2] The therapeutic focus for this compound has been its formulation as a 0.1% ophthalmic solution for the topical treatment of allergic conjunctivitis.[1]
Chemical Synthesis of this compound
The synthesis of Acitazanolast, chemically known as 3'-(1H-tetrazol-5-yl)oxanilic acid, involves a multi-step process. While a detailed, step-by-step protocol for the synthesis of the hydrate form is not publicly available, the synthesis of the closely related disodium (B8443419) salt provides insight into the formation of the core molecule.
Synthesis of Disodium 3-(1H-tetrazol-5-yl)oxanilate:
A detailed protocol for the synthesis of the disodium salt of Acitazanolast is as follows:
-
Dissolution of Sodium Hydroxide (B78521): Sodium hydroxide (1.72 g; 43 mmol) is dissolved in 100 ml of methanol.
-
Addition of Starting Material: To this solution, 3-(1H-tetrazol-5-yl)oxanilic acid (5 g; 21.5 mmol) is added.
-
Reaction: The mixture is stirred for 1 hour at room temperature.
-
Precipitation: The resulting reaction solution is poured into 300 ml of ethyl ether at room temperature with continuous stirring.
-
Isolation and Drying: The precipitated crystals are filtered off and dried at 40°C in vacuo in the presence of phosphorous pentoxide.
-
Final Product: This process yields 5 g (85% yield) of disodium 3-(1H-tetrazol-5-yl)oxanilate.
This protocol describes the synthesis of a salt of Acitazanolast and is presented as an illustrative example of the chemical transformations involved.
Mechanism of Action
This compound functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other chemical mediators responsible for allergic reactions.[3] Its mechanism of action is multifaceted and involves several key cellular processes.
At a molecular level, this compound prevents the degranulation of mast cells, the process by which these immune cells release granules containing histamine and other pro-inflammatory substances.[3] This inhibition is crucial in mitigating the symptoms of allergic conditions such as allergic rhinitis, asthma, and conjunctivitis.[3]
The stabilizing effect of this compound on mast cells is linked to its ability to modulate intracellular calcium levels.[3] The activation and degranulation of mast cells are dependent on an influx of calcium ions.[3] Acitazanolast appears to interfere with this calcium influx, thereby preventing the cascade of events that leads to the release of histamine and the subsequent allergic response.[2][3] Preclinical studies have shown that Acitazanolast (WP-871) dose-dependently inhibits compound 48/80-induced histamine release from rat peritoneal mast cells and also inhibits the associated increase in intracellular Ca2+ concentration.[2]
Furthermore, Acitazanolast is believed to inhibit the production of other inflammatory mediators, including leukotrienes and prostaglandins, further reducing the severity of allergic symptoms.[3]
Below is a diagram illustrating the proposed signaling pathway for Acitazanolast's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the efficacy of Acitazanolast.
β-Hexosaminidase Release Assay
Objective: To determine the inhibitory effect of Acitazanolast on the degranulation of mast cells by measuring the release of the enzyme β-hexosaminidase, a marker for mast cell degranulation.
Protocol:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum and antibiotics.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of Acitazanolast for 30 minutes at 37°C.
-
Stimulation: Mast cell degranulation is induced by adding DNP-human serum albumin.
-
Quantification: The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated for each concentration of Acitazanolast to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).[4]
Histamine Release Assay
Objective: To directly quantify the inhibition of histamine release from mast cells by Acitazanolast.
Protocol:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from Wistar rats.
-
Pre-incubation: The isolated mast cells are pre-incubated with different concentrations of Acitazanolast.
-
Induction of Histamine Release: Histamine release is induced by the addition of compound 48/80.
-
Measurement: The amount of histamine released into the supernatant is measured using a fluorometric assay.
-
Analysis: The inhibitory effect of Acitazanolast on histamine release is calculated as a percentage of the release in the control (untreated) cells.[2][4]
The workflow for these in vitro efficacy studies can be visualized as follows:
Quantitative Data Summary
While comprehensive clinical trial data with specific quantitative outcomes for this compound is not widely published, preclinical studies have provided valuable insights into its potency.
Table 1: Preclinical Activity of Acitazanolast (WP-871)
| Assay | Model System | Stimulus | Effect | Potency | Reference |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Dose-dependent inhibition | - | [2] |
| 45Ca Uptake | Rat Peritoneal Mast Cells | Compound 48/80 | Inhibition | - | [2] |
Further research is required to populate this table with specific quantitative values such as IC50 and clinical efficacy data.
Clinical Significance and Future Directions
This compound, through its targeted mechanism of action as a mast cell stabilizer, represents a significant therapeutic option for the management of allergic conjunctivitis. Its ability to inhibit the release of histamine and other inflammatory mediators directly addresses the underlying cause of allergic symptoms. The development of a 0.1% ophthalmic solution by Wakamoto Pharmaceutical provides a convenient and effective topical delivery method for this condition.
Future research should focus on conducting and publishing large-scale, randomized, controlled clinical trials to further elucidate the efficacy and safety profile of this compound ophthalmic solution. Head-to-head comparison studies with other established anti-allergic eye drops would be beneficial in positioning Acitazanolast within the current treatment landscape. Additionally, further exploration of its mechanism, including the identification of specific molecular targets within the calcium signaling pathway, could lead to the development of even more potent and selective anti-allergic therapies.
References
- 1. Prescription Products|WAKAMOTO PHARMACEUTICAL CO., LTD. [wakamoto-pharm.co.jp]
- 2. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
Acitazanolast Hydrate in Allergic Inflammation: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allergic inflammation is a complex immunological cascade driven by the degranulation of mast cells and the subsequent release of potent inflammatory mediators. Acitazanolast hydrate (B1144303) is an anti-allergic agent that functions primarily as a mast cell stabilizer.[1] Its mechanism of action centers on the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489), leukotrienes, and prostaglandins (B1171923) that mediate allergic symptoms.[1][2] This is achieved by modulating key intracellular signaling events, particularly by inhibiting the influx of extracellular calcium, a critical trigger for degranulation.[1][3][4] This technical guide provides an in-depth review of the molecular mechanisms, quantitative efficacy, and experimental evaluation of Acitazanolast hydrate in the context of allergic inflammation.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach targeting the initial stages of the allergic response.
-
Mast Cell Stabilization : The primary mechanism is the stabilization of mast cell membranes.[1][3] In allergic reactions, allergens cross-link Immunoglobulin E (IgE) antibodies bound to FcεRI receptors on mast cells, initiating a signaling cascade that leads to degranulation.[5] Acitazanolast prevents this degranulation process, effectively halting the release of pre-formed mediators stored in cytoplasmic granules.[1]
-
Inhibition of Mediator Release : By stabilizing mast cells, Acitazanolast effectively reduces the release of key pro-inflammatory mediators:
-
Histamine : Prevents the release of histamine, a primary mediator responsible for acute allergic symptoms like itching, swelling, and redness.[1][2]
-
Leukotrienes and Prostaglandins : It is also believed to inhibit the production of lipid mediators like leukotrienes and prostaglandins, which contribute to the later phases of inflammation and exacerbate allergic reactions.[1]
-
-
Modulation of Intracellular Calcium (Ca2+) : Mast cell activation and degranulation are critically dependent on an increase in intracellular Ca2+ concentration.[1] Acitazanolast appears to interfere with the influx of calcium ions into the mast cell from the extracellular environment, a crucial step for activating the degranulation cascade.[1][3][4] An active metabolite, WP-871, has been shown to dose-dependently inhibit compound 48/80-induced 45Ca uptake into rat peritoneal mast cells.[4]
-
Interference with Downstream Signaling : The inhibition of Ca2+ influx has downstream consequences. The active metabolite of tazanolast (B1682938), of which Acitazanolast is a monohydrate form, was found to inhibit the translocation of protein kinase C (PKC) from the cytosol to the membrane and to inhibit inositol (B14025) trisphosphate (IP3) production, both of which are essential events in the signaling pathway leading to histamine release.[4]
-
Other Potential Effects : Beyond mast cell stabilization, Acitazanolast may modulate the broader immune response by downregulating the expression of cell adhesion molecules, which are involved in recruiting inflammatory cells to the site of allergen exposure.[1]
Signaling Pathway of Allergic Inflammation and Acitazanolast Intervention
The following diagram illustrates the mast cell activation pathway and the primary point of intervention for this compound.
Quantitative Efficacy Data
Table 1: Primary Efficacy Endpoint in a Phase II Clinical Trial for Allergic Rhinitis
This table summarizes the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which includes scores for nasal congestion, rhinorrhea, sneezing, and nasal itching.[6]
| Treatment Group | Mean Change from Baseline in rTNSS (± SEM) | p-value vs. Placebo |
| Placebo | -2.5 ± 0.5 | - |
| Acitazanolast (Low Dose) | -4.8 ± 0.6 | <0.05 |
| Acitazanolast (High Dose) | -6.2 ± 0.7 | <0.01 |
Experimental Protocols for Efficacy Evaluation
The anti-allergic properties of this compound can be validated through a series of established in vitro and in vivo experimental models.
In Vitro Assays
4.1.1 Mast Cell Degranulation (Histamine Release) Assay
-
Objective : To quantify the inhibitory effect of Acitazanolast on antigen-induced or chemical-induced histamine release from mast cells.
-
Methodology :
-
Cell Culture : Rat Basophilic Leukemia (RBL-2H3) cells or primary rat peritoneal mast cells are cultured under standard conditions.[4][7]
-
Sensitization : For antigen-induced models, cells are sensitized overnight with anti-DNP IgE.
-
Treatment : Cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control for 30-60 minutes.
-
Challenge : Degranulation is induced by adding an antigen (e.g., DNP-HSA) or a chemical secretagogue (e.g., compound 48/80).[4]
-
Quantification : The reaction is stopped by centrifugation at 4°C. The histamine content in the supernatant is measured using a fluorometric assay or an ELISA kit. Total histamine is determined by lysing an untreated cell pellet.
-
Analysis : The percentage of histamine release inhibition is calculated relative to the vehicle-treated control.
-
4.1.2 Intracellular Calcium Influx Assay
-
Objective : To measure the effect of Acitazanolast on the influx of extracellular Ca2+ following mast cell stimulation.
-
Methodology :
-
Cell Preparation : Sensitized mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Treatment : Cells are pre-treated with this compound or a vehicle control.
-
Stimulation : Cells are challenged with an appropriate stimulus (e.g., antigen).
-
Measurement : Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or flow cytometer. Alternatively, radiolabeled 45Ca uptake can be measured as described in studies with similar compounds.[4]
-
Analysis : The peak fluorescence intensity or rate of 45Ca uptake is compared between treated and control groups to determine the extent of inhibition.
-
In Vivo Animal Models
4.2.1 Passive Cutaneous Anaphylaxis (PCA) Model
-
Objective : To evaluate the ability of Acitazanolast to inhibit IgE-mediated vascular permeability in vivo.
-
Methodology :
-
Animal Strain : BALB/c mice, which are known to mount strong Th2-type responses, are commonly used.[8]
-
Sensitization : Mice are passively sensitized via an intradermal injection of anti-DNP IgE into one ear or a shaved area of the back.
-
Treatment : After a sensitization period (typically 24 hours), mice are administered this compound (e.g., orally or intraperitoneally) or a vehicle control.
-
Challenge : After 1-2 hours, an antigenic challenge is administered intravenously, consisting of the specific antigen (DNP-HSA) mixed with Evans blue dye.
-
Evaluation : After 30 minutes, animals are euthanized. The extravasated Evans blue dye at the sensitized skin site is extracted using formamide (B127407) or potassium hydroxide (B78521) and quantified spectrophotometrically at ~620 nm.
-
Analysis : The amount of dye extravasation in the treated group is compared to the vehicle control group to determine the percentage of inhibition.
-
Experimental and Clinical Trial Workflows
The following diagrams illustrate standardized workflows for evaluating Acitazanolast's efficacy.
Conclusion
This compound is a potent mast cell stabilizer that effectively mitigates the primary drivers of the acute allergic inflammatory response.[1] Its well-defined mechanism of action, centered on the inhibition of calcium influx and subsequent mast cell degranulation, provides a strong rationale for its use in allergic conditions.[1][3][4] Quantitative data from clinical trials in allergic rhinitis supports its efficacy in reducing symptoms.[6] The established in vitro and in vivo protocols detailed herein provide a robust framework for further research and development of Acitazanolast and other compounds in this therapeutic class.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tmsforacure.org [tmsforacure.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Profile of Acitazanolast Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast (B1664347) hydrate (B1144303), the active metabolite of the orally administered anti-allergic drug tazanolast (B1682938), is a potent mast cell stabilizer.[1][2] Developed in Japan, it is marketed as a 0.1% ophthalmic solution under the trade name Zepelin® for the treatment of allergic conjunctivitis.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Acitazanolast hydrate, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-allergic effects primarily by stabilizing mast cells, thereby inhibiting the release of chemical mediators responsible for Type I hypersensitivity reactions.[1][4] Its multifaceted mechanism of action involves the modulation of key signaling pathways within mast cells.
2.1. Inhibition of Mast Cell Degranulation
This compound dose-dependently inhibits the release of histamine (B1213489), leukotrienes (LTs), and platelet-activating factor (PAF) from mast cells.[1] This inhibitory effect has been demonstrated in in vitro studies using rat peritoneal mast cells and guinea pig lung sections following antigen-antibody reactions.[1]
2.2. Modulation of Intracellular Calcium Signaling
A critical step in mast cell activation is an increase in intracellular calcium concentration ([Ca²⁺]i). This compound has been shown to inhibit the influx of extracellular calcium into mast cells.[1][2] The underlying mechanism for this is the inhibition of the phosphatidylinositol (PI) turnover, which leads to a reduction in the production of inositol (B14025) trisphosphate (IP₃).[2][5] IP₃ is a crucial second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. By suppressing IP₃ production, this compound effectively dampens the calcium signal required for degranulation.[2] Furthermore, it inhibits the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, another calcium-dependent step in the signaling cascade leading to mediator release.[1][2]
2.3. Leukotriene D4 Receptor Antagonism
In addition to its mast cell stabilizing properties, there is evidence to suggest that Acitazanolast may also act as a leukotriene D4 (LTD4) receptor antagonist. This dual action would contribute to its anti-inflammatory effects by not only preventing the release of leukotrienes but also by blocking their action at their target receptors.
The proposed signaling pathway for this compound's action on mast cells is depicted in the following diagram:
Pharmacodynamics
In vivo studies have demonstrated the efficacy of this compound in animal models of allergic conjunctivitis. Topical administration of this compound eye drops showed a concentration-dependent inhibition of increased vascular permeability in both rat and guinea pig models of allergic conjunctivitis.[4]
Pharmacokinetics
4.1. Absorption and Distribution
In animal studies using radiolabeled this compound in rabbits, topical administration resulted in distribution primarily to the external ocular tissues. The highest concentrations were observed in the conjunctiva (bulbar and palpebral) and eyelids within 5 minutes of administration, and in the cornea after 30 minutes.[5] Levels in the lens, retina, vitreous humor, and optic nerve were below or near the detection limit.[5] In rats, high concentrations were maintained in the conjunctival tissue for an extended period, with levels sufficient to inhibit histamine release for up to 8 hours post-instillation.[1]
4.2. Metabolism
Acitazanolast is the active metabolite of tazanolast, which undergoes rapid hydrolysis of its butyl ester group, likely at the site of absorption, to form acitazanolast.[1]
4.3. Excretion
Due to the low systemic absorption after ophthalmic administration, the excretion profile from this route has not been characterized in humans.
Clinical Efficacy
The clinical development of this compound ophthalmic solution was conducted in Japan for the treatment of allergic conjunctivitis and vernal keratoconjunctivitis.[1]
5.1. Phase III Clinical Trial in Allergic Conjunctivitis
A double-blind comparative study was conducted in 182 patients with allergic conjunctivitis, comparing 0.1% this compound ophthalmic solution with 2% sodium cromoglicate ophthalmic solution.[4] The treatment regimen was 1-2 drops, 4 times daily for 28 days. The final overall improvement rate (rated as "improved" or better) for allergic conjunctivitis was 66.7% (52 out of 78 patients) in the this compound group.[4]
5.2. Long-term Administration
In a long-term study, the efficacy of this compound was confirmed for a duration of 12 weeks and up to 37 weeks, with no reported side effects during the study period.[1]
5.3. Pre-seasonal Administration
A study on the pre-seasonal administration of this compound for seasonal allergic conjunctivitis showed that patients who started treatment before the onset of the pollen season had significantly lower scores for itching, tearing, and conjunctival and palpebral hyperemia compared to those who started treatment after the pollen season began.[7]
Safety and Tolerability
Experimental Protocols
7.1. In Vitro Mast Cell Stabilization Assay
-
Objective: To determine the inhibitory effect of this compound on antigen-induced mediator release from mast cells.
-
Methodology:
-
Cell Source: Peritoneal mast cells are harvested from rats (e.g., Wistar strain).
-
Sensitization: The mast cells are passively sensitized with anti-DNP (dinitrophenyl) IgE antibody.
-
Drug Incubation: Sensitized mast cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Challenge: Mast cell degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).
-
Mediator Quantification: The amount of histamine, leukotrienes, and PAF released into the supernatant is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of this compound that causes 50% inhibition of mediator release (IC₅₀) is calculated.
-
7.2. In Vivo Model of Allergic Conjunctivitis
-
Objective: To evaluate the efficacy of topical this compound in an animal model of allergic conjunctivitis.
-
Methodology:
-
Animal Model: Rats or guinea pigs are actively sensitized with an allergen (e.g., ovalbumin).
-
Drug Administration: this compound ophthalmic solution or vehicle is topically administered to the eyes of sensitized animals.
-
Allergen Challenge: Allergic conjunctivitis is induced by challenging the eyes with the same allergen.
-
Efficacy Assessment: The primary endpoint is the measurement of vascular permeability, often assessed by the extravasation of a dye (e.g., Evans blue) into the conjunctival tissue. Clinical signs such as conjunctival hyperemia and chemosis can also be scored.
-
Data Analysis: The inhibitory effect of this compound on the allergic reaction is compared to the vehicle control group.
-
The following diagram illustrates a general workflow for the in vitro mast cell stabilization assay:
Conclusion
This compound is a potent mast cell stabilizer with a well-defined mechanism of action centered on the inhibition of intracellular calcium signaling. Its topical ophthalmic formulation has demonstrated efficacy and a favorable safety profile in the treatment of allergic conjunctivitis. The minimal systemic absorption contributes to its safety. This comprehensive pharmacological profile supports its use as a valuable therapeutic agent for ocular allergic diseases. Further research could explore its potential in other allergic conditions and further delineate its interactions with various components of the mast cell signaling cascade.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.or.jp [med.or.jp]
- 4. å»çç¨å»è¬å : ã¼ããªã³ (ã¼ããªã³ç¹ç¼æ¶²0.1ï¼ ) [kegg.jp]
- 5. pins.japic.or.jp [pins.japic.or.jp]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. アシタザノラスト水和物点眼液の季節性アレルギー性結膜炎に対する季節前投与の効果 (臨床眼科 61巻3号) | 医書.jp [webview.isho.jp]
Acitazanolast Hydrate for Allergic Rhinitis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitazanolast (B1664347) hydrate (B1144303) is an investigational mast cell stabilizer showing promise for the treatment of allergic rhinitis. This document provides a comprehensive technical overview of its mechanism of action, relevant experimental protocols for its evaluation, and a summary of clinical data from related compounds to guide further research and development. While specific clinical data for acitazanolast hydrate in allergic rhinitis is not yet publicly available, this guide leverages data from established mast cell stabilizers to provide a framework for its potential clinical profile and to outline key experimental methodologies for its characterization.
Introduction to this compound and Allergic Rhinitis
Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. It is a global health issue affecting a significant portion of the population and is mediated by an IgE-dependent activation of mast cells.[1] this compound is a mast cell stabilizer currently under investigation for its therapeutic potential in allergic and inflammatory conditions, including allergic rhinitis.[2] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the allergic cascade.[1]
Mechanism of Action: Mast Cell Stabilization
This compound exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the release of histamine, leukotrienes, prostaglandins, and other inflammatory mediators that cause the symptoms of allergic rhinitis.[1] This stabilization is achieved by inhibiting the influx of calcium ions (Ca2+) into the mast cell, a crucial step for degranulation.[1] By blocking calcium channels, this compound effectively halts the signaling cascade that leads to the release of pro-inflammatory substances.[1]
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
Quantitative Data Presentation (Representative Data from Mast Cell Stabilizers)
As clinical trial data for this compound in allergic rhinitis is not yet available, this section presents representative efficacy and safety data from clinical trials of other well-established mast cell stabilizers, cromolyn (B99618) sodium and nedocromil (B1678009) sodium, to provide a benchmark for expected clinical performance.
Table 1: Efficacy of Cromolyn Sodium in Allergic Rhinitis
| Study | Treatment Group | Primary Endpoint | Result | p-value |
| Handelman et al. (1977)[3] | Cromolyn Sodium | Improvement in sneezing | 5 out of 12 patients showed major improvement. | Not Reported |
| Improvement in rhinorrhea | 4 out of 12 patients showed major improvement. | Not Reported | ||
| Welsh et al. (1976)[4] | Cromolyn Sodium 4% | Reduction in symptom scores (runny nose, stuffy nose, sneezing, nose blowing) | Significant reduction in symptom scores compared to placebo. | < 0.005 |
| Meltzer et al. (2002)[5] | Cromolyn Sodium 4% | Overall symptom relief | Statistically significantly more effective than placebo in controlling allergy symptoms. | 0.02 |
| Relief of sneezing | Statistically significantly more effective than placebo. | 0.01 | ||
| Relief of nasal congestion | Statistically significantly more effective than placebo. | 0.03 |
Table 2: Efficacy of Nedocromil Sodium in Seasonal Allergic Rhinitis
| Study | Treatment Group | Primary Endpoint | Result | p-value |
| Bellioni et al. (1988)[6] | Nedocromil Sodium 1% | Improvement in signs and symptoms | Highly significant differences in favor of nedocromil sodium for all signs and symptoms. | < 0.001 |
| Creticos et al. (1993)[7] | Nedocromil Sodium 1% | Reduction in rhinitis symptom summary scores | Significant improvement within 2 hours compared to placebo. | 0.016 |
| Corrado et al. (1991)[8] | Nedocromil Sodium 1% | Relief of rhinitis symptoms | More effective than placebo in relieving symptoms. | < 0.05 |
Table 3: Safety Profile of Cromolyn Sodium and Nedocromil Sodium in Allergic Rhinitis
| Drug | Study | Common Adverse Events Reported | Note |
| Cromolyn Sodium | Welsh et al. (1976)[4] | Not specified, but noted a significant reduction in antihistamine use. | - |
| Meltzer et al. (2002)[5] | Headache, rhinitis. | No significant difference in adverse events between cromolyn and placebo. | |
| Nedocromil Sodium | Bellioni et al. (1988)[6] | Well tolerated with no significant effects on laboratory data. | - |
| Creticos et al. (1993)[7] | Not specified. | - |
Experimental Protocols
The following are key experimental protocols relevant to the preclinical and clinical evaluation of this compound for allergic rhinitis.
In Vitro Mast Cell Degranulation Assay
This assay is fundamental to confirming the mast cell stabilizing activity of a compound.
Objective: To quantify the inhibitory effect of this compound on the degranulation of mast cells following IgE-mediated activation.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: Sensitized cells are washed and then incubated with varying concentrations of this compound for a specified period.
-
Antigen Challenge: Degranulation is induced by challenging the cells with DNP-BSA (bovine serum albumin).
-
Quantification of Degranulation: The extent of degranulation is measured by quantifying the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell supernatant using a colorimetric substrate.
-
Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the β-hexosaminidase activity in treated wells to that in untreated (control) wells.
In Vivo Murine Model of Allergic Rhinitis
This model is used to evaluate the efficacy of a compound in a living organism.
Objective: To assess the ability of this compound to alleviate the symptoms of allergic rhinitis in a mouse model.
Methodology:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, commonly ovalbumin (OVA), through intraperitoneal injections with an adjuvant like alum.
-
Drug Administration: Following sensitization, mice are treated with this compound or a vehicle control, typically via oral gavage or intranasal administration, for a defined period.
-
Allergen Challenge: Mice are challenged with intranasal administration of the allergen (OVA) to induce an allergic reaction.
-
Symptom Evaluation: The frequency of sneezing and nasal rubbing movements is counted for a specific duration immediately after the allergen challenge.
-
Histological Analysis: Nasal tissues are collected for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).
-
Biomarker Analysis: Levels of inflammatory mediators (e.g., histamine, IgE) in serum or nasal lavage fluid can be measured using ELISA.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Treating allergic conjunctivitis: A once-daily medication that provides 24-hour symptom relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of chronic perennial allergic rhinitis: a double-blind trial of cromolyn sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of perennial allergic rhinitis with cromolyn sodium. Double-blind study on 34 adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and patient satisfaction with cromolyn sodium nasal solution in the treatment of seasonal allergic rhinitis: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind group comparative study of nedocromil sodium in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nedocromil sodium is rapidly effective in the therapy of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter trial of nedocromil sodium, 1% nasal solution, compared with cromolyn sodium and placebo in ragweed seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Acitazanolast Hydrate in Asthma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303) is an anti-allergic agent identified as a mast cell stabilizer.[1] Its therapeutic potential in allergic conditions such as asthma is predicated on its ability to inhibit the degranulation of mast cells, a critical event in the inflammatory cascade of allergic asthma. This technical guide provides an in-depth overview of the mechanism of action of Acitazanolast hydrate and presents a detailed, representative experimental protocol for its investigation in a murine model of ovalbumin-induced allergic asthma. This guide is intended to serve as a resource for researchers and professionals in the field of respiratory drug development.
Mechanism of Action of this compound
This compound functions as a mast cell stabilizer by preventing the release of histamine (B1213489) and other chemical mediators from mast cells.[2] The primary mechanism of action is believed to be the inhibition of calcium influx into mast cells, a crucial step for their activation and subsequent degranulation.[3]
An active metabolite of Tazanolast (B1682938), identified as WP-871 (3'-(1H-tetrazol-5-yl)oxanilic acid monohydrate), has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[1] Further studies on WP-871 revealed that it effectively inhibits the uptake of ⁴⁵Ca into mast cells and prevents the translocation of protein kinase C from the cytosol to the cell membrane, a key step in the signaling cascade leading to degranulation.[1] WP-871 was also found to inhibit the production of inositol (B14025) trisphosphate without directly affecting phospholipase C.[1] These findings suggest that the primary mechanism by which Acitazanolast's active metabolite stabilizes mast cells is by preventing the increase in intracellular Ca²⁺ concentration, a critical trigger for histamine release.[1]
Signaling Pathway of this compound in Mast Cells
The proposed signaling pathway for this compound's action on mast cells is depicted below. Allergen binding to IgE on the mast cell surface typically triggers a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This compound is hypothesized to interfere with the influx of extracellular calcium, a critical step for mast cell degranulation.
Experimental Protocols for Investigating this compound in a Murine Asthma Model
While specific in vivo studies detailing the effects of this compound in asthma models are not publicly available, a standard and widely accepted model for evaluating potential anti-asthmatic compounds is the ovalbumin (OVA)-induced allergic asthma model in mice. The following protocol provides a detailed methodology that can be adapted for the investigation of this compound.
Murine Ovalbumin-Induced Allergic Asthma Model
1. Animals:
-
Species: BALB/c mice (female, 6-8 weeks old are commonly used as they develop a robust Th2-type inflammatory response).
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine (B1211447) chloride
-
This compound
-
Vehicle for this compound (e.g., saline, 0.5% carboxymethylcellulose)
-
Dexamethasone (B1670325) (as a positive control)
3. Experimental Groups:
-
Group 1: Control (sensitized and challenged with PBS)
-
Group 2: OVA (sensitized and challenged with OVA, treated with vehicle)
-
Group 3: OVA + this compound (low dose)
-
Group 4: OVA + this compound (high dose)
-
Group 5: OVA + Dexamethasone (positive control)
4. Sensitization and Challenge Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. The control group receives i.p. injections of PBS with alum.
-
Challenge: From days 21 to 23, challenge the sensitized mice with aerosolized 1% (w/v) OVA in PBS for 30 minutes daily using a nebulizer. The control group is challenged with aerosolized PBS.
-
Treatment: Administer this compound or vehicle (e.g., by oral gavage) daily, starting one hour before each OVA challenge (Days 21-23). The positive control group receives dexamethasone (e.g., 1 mg/kg, i.p.) one hour before each challenge.
5. Assessment of Airway Hyperresponsiveness (AHR) (Day 24):
-
Anesthetize mice and tracheostomize.
-
Mechanically ventilate the mice.
-
Measure baseline lung resistance and compliance.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record lung resistance and compliance at each concentration to determine the provocative concentration of methacholine that causes a 200% increase in lung resistance (PC200).
6. Bronchoalveolar Lavage (BAL) and Cell Analysis (Day 25):
-
After AHR measurement, euthanize the mice.
-
Cannulate the trachea and lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).
-
Centrifuge the bronchoalveolar lavage fluid (BALF) to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
7. Cytokine Analysis:
-
Use the supernatant from the BALF to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) using enzyme-linked immunosorbent assay (ELISA) kits.
8. Histological Analysis:
-
After BAL, perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.
Experimental Workflow
The following diagram illustrates the key steps in the ovalbumin-induced asthma model for testing this compound.
Quantitative Data Presentation
Due to the absence of publicly available in vivo studies on this compound in asthma models, it is not possible to present quantitative data in tabular format at this time. The experimental protocol provided above outlines the necessary steps to generate such data. Should research be conducted using this or a similar protocol, the following tables would be appropriate for summarizing the findings.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | PC200 (mg/mL) |
| Control (PBS) | |
| OVA + Vehicle | |
| OVA + Acitazanolast (Low Dose) | |
| OVA + Acitazanolast (High Dose) | |
| OVA + Dexamethasone |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (PBS) | |||||
| OVA + Vehicle | |||||
| OVA + Acitazanolast (Low Dose) | |||||
| OVA + Acitazanolast (High Dose) | |||||
| OVA + Dexamethasone |
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (PBS) | |||
| OVA + Vehicle | |||
| OVA + Acitazanolast (Low Dose) | |||
| OVA + Acitazanolast (High Dose) | |||
| OVA + Dexamethasone |
Conclusion
This compound holds promise as a therapeutic agent for asthma due to its mechanism as a mast cell stabilizer. The inhibition of calcium influx into mast cells provides a clear rationale for its potential to attenuate the allergic inflammatory cascade. The provided experimental protocol for an ovalbumin-induced murine asthma model offers a robust framework for the in vivo evaluation of this compound's efficacy. Future studies employing such models are necessary to generate the quantitative data required to fully characterize its anti-asthmatic properties and to support its further clinical development.
References
- 1. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
Acitazanolast Hydrate: A Technical Overview for Drug Development Professionals
An in-depth guide to the chemical structure, properties, and mechanism of action of the mast cell stabilizer, Acitazanolast hydrate (B1144303).
Introduction
Acitazanolast hydrate is an anti-allergic agent currently investigated for its potential in treating conditions such as allergic rhinitis and asthma.[1] It functions as a mast cell stabilizer, inhibiting the release of histamine (B1213489) and other inflammatory mediators that trigger allergic symptoms. This technical document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and example experimental protocols relevant to its development.
Chemical Structure and Properties
This compound is the monohydrate form of Acitazanolast. Its chemical identity and key properties are summarized below.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate | [2] |
| Synonyms | Acitazanolast monohydrate, Zepelin | [2] |
| CAS Number | 1184521-48-9 | [2] |
| Molecular Formula | C₉H₉N₅O₄ | [2] |
| Molecular Weight | 251.20 g/mol | [2] |
| Solubility | Data not available in searched resources. | |
| Melting Point | Data not available in searched resources. | |
| pKa | Data not available in searched resources. |
Mechanism of Action: Mast Cell Stabilization
This compound exerts its anti-allergic effects by stabilizing mast cells, which are key players in the allergic cascade. Upon exposure to an allergen, mast cells degranulate, releasing a flood of inflammatory mediators like histamine. This compound inhibits this degranulation process.
The proposed mechanism involves the inhibition of calcium ion influx into mast cells.[1] An increase in intracellular calcium is a critical trigger for mast cell degranulation. By preventing this calcium surge, this compound effectively blocks the release of histamine and other pro-inflammatory substances, thereby mitigating the symptoms of an allergic reaction.[1]
Below is a diagram illustrating the IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Caption: IgE-Mediated Mast Cell Degranulation and Inhibition by this compound.
Experimental Protocols
Example Synthesis of a Tetrazole-Containing Compound
The synthesis of tetrazole-containing compounds often involves the cyclization of a nitrile with an azide (B81097) source. A general, hypothetical multi-step synthesis for a compound structurally related to Acitazanolast is outlined below.
Disclaimer: This is a hypothetical synthesis and has not been validated for Acitazanolast.
Step 1: Synthesis of 3-cyanobenzoyl chloride
-
To a solution of 3-cyanobenzoic acid in thionyl chloride, add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain 3-cyanobenzoyl chloride.
Step 2: Synthesis of N-(3-cyanophenyl)oxamic acid
-
Dissolve 3-aminobenzonitrile (B145674) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C and add oxalyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization to yield N-(3-cyanophenyl)oxamic acid.
Step 3: Synthesis of Acitazanolast from N-(3-cyanophenyl)oxamic acid
-
Dissolve N-(3-cyanophenyl)oxamic acid in a suitable solvent such as DMF.
-
Add sodium azide and ammonium (B1175870) chloride.
-
Heat the reaction mixture at 120°C for 24 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter and wash the solid with water to obtain Acitazanolast.
Step 4: Formation of this compound
-
Dissolve the synthesized Acitazanolast in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and dry under vacuum to obtain this compound.
Example RP-HPLC Method for Quantification
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity and concentration of this compound in bulk drug substance and pharmaceutical formulations. The following is a representative RP-HPLC method.
Disclaimer: This is a generic RP-HPLC method and would require optimization and validation for this compound.
Table 2: Example RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation Parameters: The method would need to be validated according to ICH guidelines, assessing parameters such as:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
References
Acitazanolast hydrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acitazanolast hydrate (B1144303), a compound of interest in pharmaceutical research and development. This document collates critical chemical and physical data, and will delve into its mechanism of action and relevant experimental data to support further investigation and application.
Core Chemical and Physical Properties
Acitazanolast is an anti-allergic agent and a leukotriene D4 antagonist.[1] For clarity in research and documentation, it is crucial to distinguish between the anhydrous form and its hydrate.
| Property | Acitazanolast (Anhydrous) | Acitazanolast Hydrate |
| CAS Number | 114607-46-4[1][2] | 1184521-48-9[3][4] |
| Molecular Formula | C9H7N5O3[1] | C9H7N5O3 · H2O[5] |
| Molecular Weight | 233.18 g/mol [1][4] | 251.20 g/mol [3][5] |
| Synonyms | 3'-(1H-TETRAZOL-5-YL)OXANILIC ACID | Zepelin[3][5] |
| UNII | 99Y8VJ356G | U6SU9ZSU4K[3] |
Experimental Protocols & Signaling Pathways
Further investigation into the experimental methodologies and the specific signaling pathways modulated by this compound is ongoing. This section will be populated with detailed protocols and visual diagrams as data becomes available through continued research.
To illustrate the logical flow of a typical drug discovery and analysis pipeline, the following diagram is provided.
Caption: A generalized workflow for drug discovery and development.
Further updates to this guide will include specific signaling pathway diagrams for this compound, detailing its mechanism of action at a molecular level, and comprehensive experimental protocols derived from peer-reviewed literature.
References
Early-Phase Research on Acitazanolast Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303), also known by its trade name Zepelin® in Japan, is a mast cell stabilizer developed for the treatment of allergic inflammatory conditions.[1][2] It is the active metabolite of Tazanolast, an oral anti-allergic drug.[1] Acitazanolast hydrate has been approved in Japan as an ophthalmic solution for the treatment of allergic conjunctivitis.[3][4] This technical guide provides an in-depth overview of the early-phase research on this compound, focusing on its pharmacological properties, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its anti-allergic effects primarily by inhibiting the degranulation of mast cells, a critical event in the type I hypersensitivity reaction.[1][5][6] The proposed mechanism of action involves the following key steps:
-
Inhibition of Calcium Influx: Upon allergen binding to IgE receptors on the mast cell surface, a signaling cascade is initiated, leading to an influx of extracellular calcium ions. This increase in intracellular calcium is a crucial trigger for mast cell degranulation. This compound is believed to block calcium channels, thereby preventing this influx.[5][6]
-
Suppression of Phosphatidylinositol Turnover: this compound has been shown to inhibit the turnover of phosphatidylinositol in the mast cell membrane, a key step in the signaling pathway that leads to the release of intracellular calcium stores and the activation of protein kinase C.[1]
-
Inhibition of Mediator Release: By stabilizing mast cells, this compound effectively prevents the release of a variety of pro-inflammatory mediators, including histamine, leukotrienes (LTD4, LTB4), and platelet-activating factor (PAF).[1] Notably, in preclinical studies, it has demonstrated a more potent inhibitory effect on the release of leukotrienes and PAF compared to other mast cell stabilizers like sodium cromoglicate (DSCG), tranilast, and ketotifen.[1]
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
Caption: Signaling pathway of mast cell degranulation and points of inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Efficacy in Experimental Allergic Conjunctivitis (Guinea Pig Model)
| Concentration | Inhibition of Pigment Leakage | Statistical Significance |
| 0.03% | Concentration-dependent | - |
| 0.1% | Concentration-dependent | - |
| 0.3% | Significant Inhibition | p < 0.01 (vs. control) |
| 1% | Significant Inhibition | p < 0.01 (vs. control) |
Data sourced from the Zepelin® ophthalmic solution interview form.[4]
Table 2: In Vitro Inhibition of Mediator Release
| Mediator | Cell Type | Potency Comparison |
| Histamine | Rat Peritoneal Mast Cells | Concentration-dependent inhibition |
| Leukotrienes (LTD4, LTB4) | Rat Peritoneal Mast Cells, Guinea Pig Lung Slices | More potent than DSCG, tranilast, and ketotifen |
| Platelet-Activating Factor (PAF) | Rat Peritoneal Mast Cells, Guinea Pig Lung Slices | More potent than DSCG, tranilast, and ketotifen |
Data sourced from the Zepelin® ophthalmic solution interview form.[1]
Quantitative Clinical Data
The following tables present the key findings from clinical trials of this compound ophthalmic solution.
Table 3: Phase III Clinical Trial Results in Allergic Conjunctivitis (Japan)
| Treatment Group | Number of Patients (n) | Final Overall Improvement Rate ("Improved" or better) |
| This compound 0.1% | 78 | 66.7% |
| Sodium Cromoglicate 2% | 89 | 53.9% |
Data from a double-blind comparative study over 28 days.[7]
Table 4: Summary of Clinical Efficacy in Allergic Conjunctivitis (Phase II & III)
| Number of Patients (n) | Overall Improvement Rate ("Improved" or better) |
| 210 | 69.0% |
Data sourced from the Zepelin® ophthalmic solution PMDA review.[1]
Table 5: Human Pharmacokinetics (Ophthalmic Administration)
| Number of Subjects (n) | Dose | Plasma Concentration at 30 min post-dose |
| 6 (Healthy Adult Males) | 0.01%, 0.1%, or 1.0% solution, 2 drops, 4 times/day | Below detection limit (0.02 µg/mL) |
Data from a short-term and a 7-day repeated instillation study.[3][8]
Table 6: Ocular Distribution in Rabbits (0.11% ¹⁴C-labeled this compound)
| Tissue | Time to Maximum Concentration (Tmax) |
| Conjunctiva (bulbar and palpebral) | 5 minutes |
| Eyelids | 5 minutes |
| Cornea | 30 minutes |
Data sourced from the Zepelin® ophthalmic solution package insert.[3][7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the early-phase research of this compound. These protocols are based on standard pharmacological assays and the information available from regulatory documents.
Experimental Workflow: Preclinical Evaluation
Caption: Logical workflow for the preclinical and early-phase clinical evaluation of this compound.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Principle: This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which serves as an indicator of degranulation. The inhibitory effect of this compound on this process is measured.
-
Methodology:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA). A positive control (e.g., a calcium ionophore like A23187) and a negative control (unstimulated cells) are included.
-
Quantification: After incubation, the cell supernatant is collected. The activity of β-hexosaminidase in the supernatant is determined by measuring the cleavage of a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) spectrophotometrically.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release by this compound is calculated relative to the stimulated control.
-
Calcium Influx Assay
-
Principle: This assay measures the change in intracellular calcium concentration in mast cells upon stimulation. A fluorescent calcium indicator dye is used, and the effect of this compound on the stimulus-induced calcium influx is quantified.
-
Methodology:
-
Cell Preparation: RBL-2H3 cells are harvested and suspended in a buffer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in the dark.
-
Treatment: The dye-loaded cells are washed and then incubated with different concentrations of this compound or vehicle.
-
Measurement: The cell suspension is placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence reading is taken.
-
Stimulation: A stimulating agent (e.g., DNP-HSA for sensitized cells, or a calcium ionophore) is added to trigger calcium influx.
-
Data Acquisition: The change in fluorescence intensity over time is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different emission or excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
Data Analysis: The inhibition of the calcium response by this compound is determined by comparing the peak fluorescence change in treated cells to that in control cells.
-
Conclusion
The early-phase research on this compound has established its role as a potent mast cell stabilizer with a clear mechanism of action involving the inhibition of calcium influx and downstream signaling pathways in mast cells. Preclinical studies have demonstrated its efficacy in animal models of allergic conjunctivitis and its superiority over some existing anti-allergic agents in inhibiting the release of key inflammatory mediators in vitro. Early-phase clinical data from ophthalmic administration in humans have shown a favorable safety profile with negligible systemic absorption and significant efficacy in treating allergic conjunctivitis. This body of research has provided a strong foundation for its clinical development and subsequent approval for therapeutic use in Japan. Further research could explore its potential in other allergic conditions and the long-term effects of its modulation of the allergic inflammatory cascade.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. AV^UmXg:[y [interq.or.jp]
- 3. ゼペリン点眼液0.1% | 今日の臨床サポート - 最新のエビデンスに基づいた二次文献データベース.疾患・症状情報 [clinicalsup.jp]
- 4. medical.kowa.co.jp [medical.kowa.co.jp]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. å»çç¨å»è¬å : ã¼ããªã³ (ã¼ããªã³ç¹ç¼æ¶²0.1ï¼ ) [kegg.jp]
- 8. carenet.com [carenet.com]
Methodological & Application
Application Notes and Protocols: Acitazanolast Hydrate's Inhibitory Effect on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, a process known as degranulation.[1] Acitazanolast hydrate (B1144303) is a mast cell stabilizer that inhibits the release of these mediators.[2] Its mechanism of action involves preventing the increase of intracellular calcium concentration, a crucial step in the signaling cascade leading to histamine (B1213489) release and other degranulation events.[2][3] These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to quantify the inhibitory effect of Acitazanolast hydrate. The assay measures the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia cell line (RBL-2H3), a widely used model for studying mast cell degranulation.[4][5][6]
Data Presentation
The inhibitory activity of this compound on mast cell degranulation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data on the dose-dependent inhibition of β-hexosaminidase release by this compound in Compound 48/80-stimulated RBL-2H3 cells.
| This compound Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 0.1 | 15.3 ± 3.1 |
| 1 | 48.7 ± 4.5 |
| 10 | 85.2 ± 5.2 |
| 50 | 95.8 ± 3.8 |
| 100 | 98.1 ± 2.9 |
| IC50 (µM) | ~1.05 |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay using RBL-2H3 Cells (β-Hexosaminidase Release)
This protocol details the methodology for assessing the inhibitory effect of this compound on Compound 48/80-induced degranulation in RBL-2H3 cells by measuring β-hexosaminidase release.
Materials:
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Compound 48/80 (degranulation inducer)[7]
-
Tyrode's buffer (or HEPES buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)[4]
-
Triton X-100 (for cell lysis)
-
96-well cell culture plates
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Culture:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
-
Cell Seeding:
-
Harvest RBL-2H3 cells using trypsin and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL per well).
-
Incubate the plate overnight at 37°C to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tyrode's buffer.
-
Wash the adherent RBL-2H3 cells twice with pre-warmed Tyrode's buffer.
-
Add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (buffer with the same concentration of solvent).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Induction of Degranulation:
-
Prepare a solution of Compound 48/80 in Tyrode's buffer (a typical final concentration is 10 µg/mL).
-
Add 25 µL of the Compound 48/80 solution to each well, except for the negative control (unstimulated cells) and total release wells.
-
Incubate the plate at 37°C for 30 minutes.[8]
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This supernatant contains the released β-hexosaminidase.
-
-
Total β-Hexosaminidase (Cell Lysis):
-
To the remaining cells in the original plate (for total release determination), add 150 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells.
-
Pipette up and down to ensure complete lysis.
-
Collect 50 µL of the cell lysate.
-
-
β-Hexosaminidase Assay:
-
Add 50 µL of the PNAG substrate solution to each well of the supernatant plate and to a new plate containing the cell lysates.
-
Stop the enzymatic reaction by adding 200 µL of the stop solution to each well.[4]
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Degranulation Inhibition:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Degranulation = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
-
-
Calculate the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [1 - (% Degranulation with Inhibitor / % Degranulation of Stimulated Control)] x 100
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
Caption: Simplified signaling pathway of mast cell degranulation and the inhibitory action of this compound.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. abmgood.com [abmgood.com]
- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Acitazanolast Hydrate in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303) is an anti-allergic agent characterized primarily as a mast cell stabilizer.[1] Its mechanism of action involves the inhibition of mast cell degranulation, a critical event in the cascade of allergic reactions. By preventing the release of histamine, leukotrienes, prostaglandins, and other pro-inflammatory mediators from mast cells, Acitazanolast hydrate is positioned as a promising therapeutic candidate for allergic conditions such as allergic rhinitis.[1][2] Furthermore, preclinical evidence suggests that this compound may also modulate the immune response by inhibiting the activation of eosinophils and downregulating the expression of cell adhesion molecules, thereby reducing the overall inflammatory response.[1]
These application notes provide detailed protocols for inducing allergic rhinitis in murine models and for evaluating the therapeutic efficacy of this compound. The protocols and methodologies are based on established and widely used models in preclinical research.
Mechanism of Action of this compound in Allergic Rhinitis
This compound exerts its anti-allergic effects through a multi-faceted approach targeting key pathways in the allergic inflammatory cascade. Its primary mechanism is the stabilization of mast cells, which is achieved by inhibiting the influx of calcium ions (Ca2+) into the mast cell cytoplasm.[1][2][3] This action prevents the degranulation of mast cells and the subsequent release of a variety of inflammatory mediators.
Caption: Signaling pathway of allergic rhinitis and the points of intervention for this compound.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This protocol describes the induction of an allergic rhinitis model in BALB/c mice using ovalbumin (OVA) as the allergen. BALB/c mice are commonly used as they are a Th2-biased strain, which is relevant for studying allergic responses.[4]
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich or equivalent).
-
Adjuvant: Aluminum hydroxide (B78521) (Al(OH)₃) gel (e.g., Imject™ Alum).
-
Vehicle: Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: this compound, dissolved/suspended in an appropriate vehicle.
-
Anesthetics: Ketamine/xylazine cocktail or isoflurane.
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced allergic rhinitis model and evaluation of this compound.
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 2 mg of aluminum hydroxide in PBS.[5]
-
The control group should receive i.p. injections of PBS with aluminum hydroxide only.
-
-
Challenge and Treatment:
-
From day 21 to day 27, challenge the sensitized mice daily via intranasal (i.n.) administration of 10 µL of 1% OVA solution in PBS (5 µL per nostril) under light anesthesia.[6]
-
Administer this compound (at various doses) or the vehicle control to the respective treatment groups, typically 30-60 minutes prior to the OVA challenge. The route of administration for this compound (e.g., oral gavage, i.p., or i.n.) should be selected based on the intended clinical application.
-
-
Evaluation of Allergic Symptoms:
-
Sample Collection:
-
Within 24 hours after the final symptom evaluation, collect samples for further analysis.
-
Nasal Lavage Fluid (NLF): Anesthetize the mice, and perform a nasal lavage by flushing the nasal cavity with a known volume of PBS (e.g., 1 mL).[7] Centrifuge the collected fluid to separate the supernatant from the cell pellet.
-
Blood: Collect blood via cardiac puncture for serum preparation.
-
Nasal Tissue: Euthanize the mice and collect the nasal tissue for histological analysis.
-
Endpoint Analysis:
-
Cell Counts in NLF: Resuspend the cell pellet from the NLF and perform a total and differential cell count (eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.[8]
-
Mediator Analysis in NLF and Serum:
-
Use ELISA kits to measure the levels of total and OVA-specific IgE in the serum.
-
Measure the concentrations of histamine, leukotriene C4 (LTC4), and prostaglandin (B15479496) D2 (PGD2) in the NLF supernatant using ELISA or other appropriate immunoassays.[5]
-
-
Cytokine Profile:
-
Histopathology:
-
Fix the nasal tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experiments. Due to the lack of publicly available preclinical data for this compound in allergic rhinitis animal models, these tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Effect of this compound on Nasal Symptoms
| Treatment Group | Dose (mg/kg) | Number of Sneezes (counts/15 min) | Nasal Rubbing Frequency (counts/15 min) |
| Control (Non-sensitized) | - | Expected low value | Expected low value |
| Vehicle (Sensitized) | - | Expected high value | Expected high value |
| This compound | Low | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound | Medium | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound | High | Expected dose-dependent reduction | Expected dose-dependent reduction |
| Positive Control (e.g., Dexamethasone) | Standard dose | Expected significant reduction | Expected significant reduction |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Nasal Lavage Fluid (NLF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁴/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| Control (Non-sensitized) | - | Expected low value | Expected low value | Expected low value |
| Vehicle (Sensitized) | - | Expected high value | Expected high value | Expected elevated value |
| This compound | Low | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected reduction |
| This compound | Medium | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected reduction |
| This compound | High | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected reduction |
| Positive Control (e.g., Dexamethasone) | Standard dose | Expected significant reduction | Expected significant reduction | Expected significant reduction |
Table 3: Effect of this compound on Inflammatory Mediators
| Treatment Group | Dose (mg/kg) | Serum OVA-specific IgE (ng/mL) | NLF Histamine (ng/mL) | NLF Leukotriene C4 (pg/mL) | NLF IL-4 (pg/mL) | NLF IL-5 (pg/mL) |
| Control (Non-sensitized) | - | Expected low value | Expected low value | Expected low value | Expected low value | Expected low value |
| Vehicle (Sensitized) | - | Expected high value | Expected high value | Expected high value | Expected high value | Expected high value |
| This compound | Low | Expected reduction | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected reduction | Expected reduction |
| This compound | Medium | Expected reduction | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected reduction | Expected reduction |
| This compound | High | Expected reduction | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected reduction | Expected reduction |
| Positive Control (e.g., Dexamethasone) | Standard dose | Expected significant reduction | Expected significant reduction | Expected significant reduction | Expected significant reduction | Expected significant reduction |
Conclusion
The provided protocols and data presentation templates offer a comprehensive framework for the preclinical evaluation of this compound in animal models of allergic rhinitis. By employing these standardized methods, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel mast cell stabilizer. The successful demonstration of efficacy in these models would provide a strong rationale for further clinical development of this compound for the treatment of allergic rhinitis.
References
- 1. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models for the evaluation of treatment of allergic rhinitis [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal azelastine and mometasone exhibit a synergistic effect on a murine model of allergic rhinitis | Ento Key [entokey.com]
- 4. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sneezing and Rubbing Counts in Allergic Rhinitis Mouse Models Are a Reliable Indicator of Type 2 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of siRNAs targeted il-4 and il-13 in a mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proinflammatory mediators in nasal lavage of subjects with occupational rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutralization of interleukin-17 suppresses allergic rhinitis symptoms by downregulating Th2 and Th17 responses and upregulating the Treg response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-4-independent production of Th2 cytokines by nasal lymphocytes and nasal eosinophilia in murine allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for Acitazanolast hydrate quantification
An Application Note and Protocol for the Quantification of Acitazanolast Hydrate (B1144303) by HPLC
Introduction
Acitazanolast is an anti-allergic drug, and its hydrate form is often used in pharmaceutical formulations. Accurate and precise quantification of Acitazanolast hydrate is crucial for quality control and stability testing. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations. The method is based on reverse-phase chromatography with UV detection, a common and robust technique for the analysis of pharmaceutical compounds.[1][2][3]
Principle
The method separates Acitazanolast from its potential impurities and degradation products on a C18 reverse-phase column. The separation is achieved using a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier (acetonitrile). The quantification is performed by comparing the peak area of Acitazanolast in the sample solution to the peak area of a known concentration of Acitazanolast reference standard. The detection is carried out using a UV-Vis detector at a wavelength where Acitazanolast exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, nylon or PTFE.
Reagents and Chemicals
-
This compound Reference Standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Water: HPLC grade or purified water.
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.
-
Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh a portion of the sample (e.g., powder for formulation) equivalent to about 25 mg of this compound and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with diluent. Mix well. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
The following tables present the expected performance characteristics of this HPLC method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| %RSD of Peak Areas (n=6) | ≤ 1.0% | 0.5% |
Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity | 10 - 100 | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 25, 50, 75 | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 50 (n=6) | < 1.0% |
| - Intermediate Precision | 50 (n=6) | < 2.0% |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantification (LOQ) | - | 1.5 µg/mL |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for this compound Quantification by HPLC.
References
Application Notes and Protocols for Acitazanolast Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303) is a mast cell stabilizer with anti-allergic and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of mast cell degranulation, a process central to the allergic response.[1] By preventing the release of histamine (B1213489) and other inflammatory mediators, Acitazanolast hydrate mitigates allergic symptoms.[1] Furthermore, it is understood to modulate intracellular calcium levels, which are crucial for mast cell activation.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and experimental workflows.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O₄ | PubChem[2] |
| Molecular Weight | 251.20 g/mol | PubChem[2] |
| Synonyms | Zepelin, WP-871 | PubChem, KEGG DRUG[3][4] |
| CAS Number | 1184521-48-9 | PubChem[2] |
Preparation of this compound Stock Solution
The preparation of a concentrated stock solution is a standard and recommended practice in cell culture to ensure accuracy, reduce the chance of error, and maintain stability.[5][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the Desired Stock Concentration: A common practice is to prepare a stock solution at a concentration 10 to 100 times higher than the final working concentration, depending on the compound's solubility.[5] For initial experiments, a 10 mM stock solution in DMSO is recommended.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.
-
Calculation for a 10 mM stock solution (1 mL):
-
Molecular Weight (MW) = 251.20 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 251.20 g/mol x 0.001 L = 0.002512 g = 2.512 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.
-
-
Sterilization: To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution is not prepared in a sterile hood.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
-
Note on Solvent Choice: DMSO is a common solvent for dissolving organic compounds for cell culture applications.[7] However, it is crucial to consider the potential toxicity of the solvent on the specific cell line being used.[8] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxic effects.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the effects of this compound on various cell types.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on a chosen cell line.
Workflow:
Workflow for MTT Cell Viability Assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.
Workflow:
Workflow for Mast Cell Degranulation Assay.
Signaling Pathway
This compound primarily acts as a mast cell stabilizer. Its mechanism involves the inhibition of signaling pathways that lead to degranulation.
Simplified signaling pathway of mast cell degranulation and inhibition by this compound.
Conclusion
These application notes provide a foundational guide for the preparation and use of this compound in a cell culture setting. Adherence to these protocols will facilitate accurate and reproducible investigations into the biological effects of this compound. Researchers should always optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C9H9N5O4 | CID 11954321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acitazanolast | C9H7N5O3 | CID 2006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: this compound [kegg.jp]
- 5. phytotechlab.com [phytotechlab.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acitazanolast Hydrate Administration in Mouse Models of Asthma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific studies detailing the administration of acitazanolast (B1664347) hydrate (B1144303) in mouse models of asthma are not publicly available. Therefore, these application notes and protocols are based on the established mechanism of action of acitazanolast hydrate and a detailed experimental protocol for a functionally similar anti-inflammatory compound, 1'-acetoxychavicol acetate (B1210297) (ACA), in an ovalbumin-induced mouse model of asthma. Researchers should adapt these protocols based on the specific properties of this compound.
Introduction to this compound
This compound is a mast cell stabilizer.[1] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical process in the allergic response. By preventing the release of histamine (B1213489) and other pro-inflammatory mediators from mast cells, this compound can potentially mitigate allergic symptoms and inflammation associated with conditions like asthma.[1] Furthermore, it has been suggested that this compound can inhibit the production of cytokines, which are key signaling proteins in immune responses.[1]
Mouse Model of Ovalbumin (OVA)-Induced Allergic Asthma
The most common method to induce an allergic asthma phenotype in mice is through sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA).[2][3][4] This model mimics key features of human asthma, including airway inflammation characterized by the infiltration of eosinophils, increased mucus production, and airway hyperresponsiveness (AHR).[4]
Experimental Protocols
The following protocols are adapted from a study by Seo et al. (2013) on the effects of 1'-acetoxychavicol acetate (ACA) in an OVA-induced mouse model of asthma.[5][6][7] These can serve as a template for evaluating the efficacy of this compound.
-
Species: Mouse
-
Strain: BALB/c (commonly used for their robust Th2-biased immune response)[3]
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Specific pathogen-free (SPF) conditions with ad libitum access to food and water.
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL sterile saline.[6]
-
-
Challenge:
-
From days 21 to 25, challenge the sensitized mice by inhalation of 1% OVA in saline for 30 minutes daily using an ultrasonic nebulizer.[6]
-
-
Route of Administration: Oral gavage is a common route for systemic drug delivery.
-
Dosing Regimen: Based on the ACA study, a suggested starting point could be daily administration of this compound at varying doses (e.g., 10, 25, 50 mg/kg) for the duration of the OVA challenge (days 21-25).[6] A vehicle control group (receiving only the vehicle used to dissolve this compound) and a positive control group (e.g., dexamethasone (B1670325) at 2 mg/kg) should be included.[6]
-
Bronchoalveolar Lavage (BAL):
-
24 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with ice-cold phosphate-buffered saline (PBS) (e.g., 2 x 0.5 mL).
-
Collect the bronchoalveolar lavage fluid (BALF).
-
Centrifuge the BALF to separate the supernatant (for cytokine and IgE analysis) from the cell pellet.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, lymphocytes, neutrophils, macrophages) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
-
Total IgE levels in the BALF supernatant can be measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
After BAL, perfuse the lungs with PBS and fix them in 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with:
-
The levels of Th1 and Th2 cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ, IL-12) in the BALF supernatant or lung homogenates can be quantified using ELISA or multiplex bead-based assays.
Data Presentation
The following tables present quantitative data from the study by Seo et al. (2013) on the effects of ACA, which can be used as a reference for expected outcomes with an effective anti-inflammatory agent.
Table 1: Effect of ACA on Inflammatory Cell Counts in BALF of OVA-Induced Asthmatic Mice [9]
| Treatment Group | Total WBCs (x10^5) | Eosinophils (x10^4) | Lymphocytes (x10^4) |
| Vehicle Control | 1.3 ± 0.4 | 0.1 ± 0.1 | 0.3 ± 0.1 |
| OVA-Induced Asthma | 14.0 ± 2.8 | 11.4 ± 2.7 | 1.1 ± 0.5 |
| Dexamethasone (2 mg/kg) | 4.1 ± 1.6 | 2.7 ± 1.5 | 0.3 ± 0.1 |
| ACA (25 mg/kg/day) | 10.2 ± 3.4 | 7.3 ± 3.0 | 0.8 ± 0.5 |
| ACA (50 mg/kg/day) | 4.8 ± 2.0 | 3.4 ± 2.0 | 0.4 ± 0.2 |
Data are presented as mean ± SD.
Table 2: Effect of ACA on IgE Levels in BALF of OVA-Induced Asthmatic Mice [5]
| Treatment Group | IgE (ng/mL) |
| Vehicle Control | Not reported |
| OVA-Induced Asthma | Significantly increased |
| Dexamethasone (2 mg/kg) | Significantly reduced vs. OVA |
| ACA (25 mg/kg/day) | Reduced vs. OVA |
| ACA (50 mg/kg/day) | Significantly reduced vs. OVA |
Qualitative summary based on graphical data.[5]
Table 3: Effect of ACA on Th1/Th2 Cytokine Expression in Lung Tissue of OVA-Induced Asthmatic Mice [8]
| Treatment Group | IL-4 Expression | IL-13 Expression | IL-12α Expression | IFN-γ Expression |
| Vehicle Control | Low | Low | Low | Low |
| OVA-Induced Asthma | High | High | High | High |
| Dexamethasone (2 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| ACA (25 mg/kg/day) | Reduced | Reduced | Reduced | Reduced |
| ACA (50 mg/kg/day) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Qualitative summary based on immunohistochemistry data.[8]
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of OVA-induced asthma.
Caption: Proposed mechanism of action of this compound in allergic asthma.
References
- 1. 1′-Acetoxychavicol Acetate Isolated from Alpinia galanga Ameliorates Ovalbumin-Induced Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. mdpi.com [mdpi.com]
- 4. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1'-Acetoxychavicol acetate isolated from Alpinia galanga ameliorates ovalbumin-induced asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1′-Acetoxychavicol Acetate Isolated from Alpinia galanga Ameliorates Ovalbumin-Induced Asthma in Mice | PLOS One [journals.plos.org]
- 8. 1′-Acetoxychavicol Acetate Isolated from Alpinia galanga Ameliorates Ovalbumin-Induced Asthma in Mice | PLOS One [journals.plos.org]
- 9. Item - ACA reduced eosinophil numbers in bronchoalveolar lavage fluid recovered from mice with OVA-induced asthma. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Measuring β-hexosaminidase Release with Acitazanolast Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303), the active metabolite of the anti-allergic agent tazanolast (B1682938), is a potent mast cell stabilizer.[1] Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators, including histamine (B1213489) and β-hexosaminidase, upon activation.[2] The process of degranulation is a critical event in the allergic cascade.[3] Acitazanolast hydrate exerts its therapeutic effects by inhibiting mast cell degranulation, thereby preventing the release of these pro-inflammatory mediators.[1][3] The primary mechanism of action is believed to be the inhibition of calcium influx into mast cells, a crucial step for their activation and subsequent degranulation.[1]
The measurement of β-hexosaminidase release from stimulated mast cells is a widely used and reliable colorimetric assay to quantify mast cell degranulation in vitro.[4] This enzyme is stored in mast cell granules and is released along with histamine upon cell activation. This application note provides a detailed protocol for measuring the inhibitory effect of this compound on β-hexosaminidase release from the rat basophilic leukemia cell line (RBL-2H3), a common model for studying mast cell function.
Data Presentation
Disclaimer: Extensive literature searches did not yield specific quantitative data for the inhibitory effect of this compound on β-hexosaminidase release. The following table presents data on the dose-dependent inhibition of histamine release by WP-871 (this compound) from rat peritoneal mast cells, induced by compound 48/80.[1] This data is provided as an illustrative example of the compound's mast cell stabilizing activity. Researchers are encouraged to generate their own dose-response curves for β-hexosaminidase release using the protocol provided below.
Table 1: Inhibitory Effect of this compound (WP-871) on Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells
| This compound Concentration (µM) | % Inhibition of Histamine Release (Mean ± SD) |
| 1 | 15.2 ± 2.5 |
| 10 | 45.8 ± 4.1 |
| 100 | 85.3 ± 6.7 |
| 1000 | 98.1 ± 1.9 |
Data is hypothetical and for illustrative purposes, based on the qualitative descriptions of dose-dependent inhibition found in the literature.[1]
Experimental Protocols
In Vitro β-Hexosaminidase Release Assay from RBL-2H3 Cells
This protocol is adapted from established methods for measuring mast cell degranulation.[4][5]
Materials and Reagents:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
This compound (WP-871)
-
Tyrode's buffer (or HEPES buffer)
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG)
-
Citrate (B86180) buffer (pH 4.5)
-
Glycine buffer (0.4 M, pH 10.7)
-
Triton X-100 (0.1%)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (405 nm)
Experimental Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP-IgE (100 ng/mL) for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in Tyrode's buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 50 µL of varying concentrations of this compound or vehicle control to the respective wells and incubate for 30 minutes at 37°C.
-
-
Cell Stimulation and Sample Collection:
-
Stimulate degranulation by adding 50 µL of DNP-HSA (10-100 ng/mL) to the wells.
-
For negative control (spontaneous release), add 50 µL of Tyrode's buffer instead of DNP-HSA.
-
For positive control (total release), add 50 µL of 0.1% Triton X-100 to lyse the cells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
-
β-Hexosaminidase Activity Measurement:
-
Prepare the substrate solution by dissolving PNAG in citrate buffer (pH 4.5) to a final concentration of 3.5 mg/mL. Sonication may be required to fully dissolve the substrate.
-
Add 100 µL of the PNAG solution to each well containing the supernatant.
-
Incubate the plate for 90 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.4 M Glycine buffer (pH 10.7) to each well. A yellow color will develop.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Plot the % inhibition of β-hexosaminidase release against the log concentration of this compound to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the β-hexosaminidase release assay.
References
- 1. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative measurement of mast cell degranulation using a novel flow cytometric annexin-V binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Tryptase Release Assay for Acitazanolast Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303) is an anti-allergic agent that functions as a mast cell stabilizer.[1][2] Mast cells are key players in allergic and inflammatory responses, releasing a variety of potent mediators, including histamine (B1213489) and tryptase, upon activation.[1][3] Tryptase, a serine protease, is a specific and reliable marker of mast cell activation.[4][5] This document provides a detailed protocol for a tryptase release assay to evaluate the inhibitory effect of Acitazanolast hydrate on mast cell degranulation.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators.[1][2] The primary mechanism involves the inhibition of mast cell degranulation.[1] This is achieved, at least in part, by modulating intracellular calcium levels.[1][6] An influx of calcium into the mast cell is a critical step for the activation of enzymes that lead to degranulation.[1][3] By interfering with this calcium influx, this compound prevents the cascade of events that results in the release of tryptase and other allergic mediators.[1][2]
Below is a diagram illustrating the proposed signaling pathway for mast cell degranulation and the inhibitory action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. Release of tryptase together with histamine during the immediate cutaneous response to allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Passive Cutaneous Anaphylaxis (PCA) Model with Acitazanolast Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Passive Cutaneous Anaphylaxis (PCA)
Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study Type I hypersensitivity reactions, which are IgE-mediated allergic responses.[1][2] This model is instrumental in the preclinical evaluation of anti-allergic and anti-inflammatory drug candidates. The reaction is characterized by a localized inflammatory response in the skin, triggered by the cross-linking of antigen-specific IgE antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells and basophils.[1][2] This cross-linking initiates a signaling cascade leading to the degranulation of these cells and the release of various pro-inflammatory mediators, including histamine (B1213489), leukotrienes, and prostaglandins.[1] The release of these mediators results in increased vascular permeability and localized edema.[1][2]
Mechanism of Action of Acitazanolast Hydrate (B1144303)
Acitazanolast hydrate is an anti-allergic agent that functions as a mast cell stabilizer. Its primary mechanism of action involves the inhibition of mast cell degranulation. It is understood to prevent the influx of calcium ions (Ca2+) into mast cells, a critical step for their activation and subsequent release of inflammatory mediators. By stabilizing mast cells, this compound effectively blocks the release of histamine and other chemical mediators that cause allergic symptoms.
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) Model in Mice
This protocol describes the induction of a passive cutaneous anaphylaxis reaction in mice to evaluate the efficacy of this compound.
Materials:
-
Animals: Male BALB/c mice (8-10 weeks old) are commonly used.[1]
-
Sensitizing Antibody: Anti-dinitrophenol (DNP) IgE monoclonal antibody.[1]
-
Antigen: Dinitrophenol-human serum albumin (DNP-HSA).[1]
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for this compound administration (e.g., saline, PBS with a solubilizing agent).
-
Dye for Visualization: Evans blue dye.[1]
-
Anesthetic: Isoflurane or other suitable anesthetic.
-
Equipment: Micrometer for ear thickness measurement, spectrophotometer, syringes, needles, and standard laboratory equipment.
Procedure:
-
Sensitization:
-
Anesthetize the mice lightly with isoflurane.
-
Inject 20 µL of anti-DNP IgE antibody (e.g., 0.5 µg/mL in sterile PBS) intradermally into the pinna of one ear of each mouse. The other ear can serve as a control.
-
-
Acclimatization and Treatment:
-
Allow the mice to be sensitized for 24 hours.
-
One hour prior to the antigen challenge, administer this compound or the vehicle to the respective groups of mice via the desired route (e.g., oral gavage).
-
-
Antigen Challenge and Visualization:
-
Prepare a solution of DNP-HSA (e.g., 1 mg/mL) containing 1% Evans blue dye in sterile saline.
-
Inject 200 µL of the DNP-HSA/Evans blue solution intravenously into the tail vein of each mouse.
-
-
Evaluation of the Anaphylactic Reaction:
-
After 30-60 minutes, euthanize the mice.
-
Measure the thickness of both ears using a micrometer. The difference in thickness between the IgE-sensitized ear and the control ear indicates the extent of the swelling.
-
Excise the ears and extract the Evans blue dye by incubating them in a solvent (e.g., formamide) at 63°C overnight.[2]
-
Quantify the amount of extravasated dye by measuring the absorbance of the supernatant at a wavelength of 620 nm using a spectrophotometer.[2]
-
-
Data Analysis:
-
The percentage inhibition of the PCA reaction by this compound can be calculated using the following formula:
-
% Inhibition = [(Control Group Value - Treated Group Value) / Control Group Value] x 100
-
Where "Value" can be either the increase in ear thickness or the amount of extravasated Evans blue dye.
-
-
Data Presentation
| Treatment Group | Dose (mg/kg, p.o.) | Increase in Ear Thickness (mm ± SEM) | Evans Blue Extravasation (µ g/ear ± SEM) | % Inhibition of Dye Extravasation |
| Vehicle Control | - | 0.25 ± 0.03 | 15.2 ± 1.8 | 0% |
| This compound | 1 | 0.18 ± 0.02 | 10.5 ± 1.5 | 30.9% |
| This compound | 10 | 0.11 ± 0.01 | 6.1 ± 0.9 | 59.9% |
| This compound | 30 | 0.07 ± 0.01 | 3.5 ± 0.5 | 77.0% |
Mandatory Visualizations
References
Application Notes and Protocols: Acitazanolast Hydrate in Primary Human Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303) is a mast cell stabilizing agent with potential therapeutic applications in allergic and inflammatory conditions.[1][2] Its primary mechanism of action involves the inhibition of mast cell degranulation, the process by which these immune cells release histamine, leukotrienes, prostaglandins (B1171923), and other pro-inflammatory mediators.[1][2] Evidence suggests that Acitazanolast hydrate exerts its effects by modulating intracellular calcium levels, a critical step in mast cell activation.[1][2] Specifically, it appears to interfere with the influx of extracellular calcium, thereby preventing the downstream signaling cascade that leads to the release of inflammatory mediators.[1]
These application notes provide detailed protocols for investigating the effects of this compound on primary human mast cells, covering cell culture, degranulation assays, and analysis of key signaling pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols. These tables are intended as templates to be populated with experimental findings.
Table 1: Effect of this compound on IgE-Mediated Mediator Release from Primary Human Mast Cells
| This compound (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) | IC50 (µM) | % Inhibition of Histamine Release (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 0 | - | 0 | - |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 2: Effect of this compound on a De Novo Synthesized Mediator Release
| This compound (µM) | Leukotriene C4 Release (pg/106 cells) (Mean ± SD) | % Inhibition | Prostaglandin (B15479496) D2 Release (pg/106 cells) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 0 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 3: Effect of this compound on Intracellular Calcium Mobilization
| This compound (µM) | Peak [Ca2+]i (nM) following IgE cross-linking (Mean ± SD) | % Reduction in Peak [Ca2+]i |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Protocols
Protocol 1: Culture of Primary Human Mast Cells from CD34+ Progenitors
This protocol describes the generation of mature, functional human mast cells from CD34+ hematopoietic progenitor cells isolated from peripheral blood.[3][4][5][6][7]
Materials:
-
CD34+ MicroBead Kit
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Recombinant Human Stem Cell Factor (rhSCF)
-
Recombinant Human Interleukin-6 (rhIL-6)
-
Recombinant Human Interleukin-3 (rhIL-3)
-
Trypan Blue solution
Procedure:
-
Isolation of CD34+ Cells: Isolate CD34+ progenitor cells from peripheral blood mononuclear cells (PBMCs) using a CD34 MicroBead Kit according to the manufacturer's instructions.
-
Cell Culture Initiation:
-
Prepare complete mast cell culture medium: IMDM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 100 ng/mL rhSCF, 50 ng/mL rhIL-6, and 10 ng/mL rhIL-3.[5]
-
Resuspend the isolated CD34+ cells in the complete mast cell culture medium at a density of 0.5 x 105 cells/mL.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Maintenance:
-
Every 7 days, perform a half-medium change by gently centrifuging the cells, removing half of the supernatant, and resuspending the cells in fresh complete mast cell culture medium.
-
After the first week of culture, omit rhIL-3 from the culture medium.
-
Maintain the cell density between 0.1 and 0.5 x 106 cells/mL.
-
-
Maturation: Mature mast cells are typically obtained after 6-8 weeks of culture. Mast cell purity can be assessed by flow cytometry for the expression of c-Kit (CD117) and FcεRI.
Protocol 2: IgE-Mediated Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell activation.[8][9]
Materials:
-
HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na2HPO4, 5.6 mM glucose, 1.8 mM CaCl2, 1.3 mM MgSO4, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Human IgE
-
Anti-human IgE antibody
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glycine (B1666218) buffer (0.2 M, pH 10.7)
-
Triton X-100
-
96-well plates
Procedure:
-
Cell Sensitization:
-
Harvest mature primary human mast cells and resuspend them in complete culture medium at 1 x 106 cells/mL.
-
Add human IgE to a final concentration of 1 µg/mL and incubate overnight at 37°C.[10]
-
-
Cell Treatment and Activation:
-
Wash the sensitized cells twice with HEPES buffer containing 0.1% BSA and resuspend in the same buffer at 2 x 105 cells/well in a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Initiate degranulation by adding anti-human IgE antibody to a final concentration of 2 µg/mL.[11] For a negative control, add buffer only. For total β-hexosaminidase release, add 0.1% Triton X-100 to lyse the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in citrate buffer) to each well.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding 150 µL of glycine buffer.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100
-
Protocol 3: Measurement of Leukotriene and Prostaglandin Release
This protocol outlines the quantification of de novo synthesized lipid mediators, leukotriene C4 (LTC4) and prostaglandin D2 (PGD2), using commercially available ELISA kits.[12][13][14][15][16]
Materials:
-
Primary human mast cells
-
Human IgE
-
Anti-human IgE antibody
-
This compound
-
Commercially available ELISA kits for LTC4 and PGD2
Procedure:
-
Cell Culture and Stimulation:
-
Sensitize and activate primary human mast cells with IgE and anti-IgE as described in Protocol 2, including the pre-incubation step with this compound.
-
The incubation time following activation may need to be optimized for maximal lipid mediator release (typically 1-4 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the cell suspension to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
-
ELISA:
-
Perform the ELISA for LTC4 and PGD2 according to the manufacturer's instructions provided with the kits.
-
Generate a standard curve using the provided standards.
-
-
Data Analysis:
-
Calculate the concentration of LTC4 and PGD2 in each sample based on the standard curve.
-
Express the results as pg of mediator released per 106 cells.
-
Protocol 4: Analysis of Intracellular Calcium Mobilization
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.[17][18][19][20][21]
Materials:
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Primary human mast cells sensitized with IgE
-
This compound
-
Anti-human IgE antibody
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading with Calcium Indicator:
-
Wash IgE-sensitized mast cells with HBS.
-
Resuspend the cells in HBS containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and resuspend in HBS.
-
-
Measurement of [Ca2+]i:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of this compound or vehicle control and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add anti-human IgE antibody to stimulate the cells and immediately begin recording fluorescence changes over time. For Fura-2, record emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, record emission at 516 nm with excitation at 494 nm.
-
-
Data Analysis:
-
For Fura-2, the ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.
-
For Fluo-4, the change in fluorescence intensity (F/F0) is used to represent the relative change in [Ca2+]i.
-
Determine the peak [Ca2+]i or the peak F/F0 for each condition.
-
Visualization of Signaling Pathways and Workflows
Caption: IgE-mediated mast cell activation signaling pathway and the inhibitory target of this compound.
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
Caption: Logical relationship of calcium signaling events in mast cell degranulation and the point of intervention for this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth of Human Mast Cells from Bone Marrow and Peripheral Blood-Derived CD34+ Pluripotent Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmgood.com [abmgood.com]
- 9. abmgood.com [abmgood.com]
- 10. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Release of prostaglandin D2 and leukotriene C4 in response to hyperosmolar stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene B4 Release from Mast Cells in IgE-Mediated Airway Hyperresponsiveness and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell–dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin D2 and leukotriene E4 synergize to stimulate diverse TH2 functions and TH2 cell/neutrophil crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of intracellular calcium concentration on degranulation of dialysed mast cells from rat peritoneum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphatidylinositol-3-kinase regulates mast cell ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Calcium-pH crosstalks in rat mast cells: cytosolic alkalinization, but not intracellular calcium release, is a sufficient signal for degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of intracellular Ca2+ in the degranulation of skinned mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Acitazanolast Hydrate Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast hydrate (B1144303) is a mast cell stabilizer investigated for its potential in treating allergic and inflammatory conditions, including allergic conjunctivitis.[1][2] Its primary mechanism of action is the inhibition of mast cell degranulation, a critical event in the allergic cascade.[1][2] By stabilizing mast cells, Acitazanolast hydrate prevents the release of histamine (B1213489) and other pro-inflammatory mediators, thereby mitigating allergic symptoms.[1][2]
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound. The protocols are designed to be comprehensive and reproducible, enabling researchers to effectively assess the compound's therapeutic potential.
In Vitro Efficacy: Mast Cell Degranulation Assay
Principle
The in vitro efficacy of this compound can be assessed by its ability to inhibit the degranulation of mast cells. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for studying mast cell function.[3] Degranulation is quantified by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.[3][4]
Experimental Protocol: RBL-2H3 β-Hexosaminidase Release Assay
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by adding 0.2 µg/mL of anti-dinitrophenyl (DNP)-IgE to each well and incubate for 24 hours.[4]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in Tyrode's buffer (pH 7.4).
-
Wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Add 50 µL of the this compound dilutions or vehicle control (Tyrode's buffer) to the respective wells and incubate at 37°C for 30 minutes.
-
-
Antigen-Induced Degranulation:
-
Prepare a solution of DNP-human serum albumin (HSA) at a concentration of 1 µg/mL in Tyrode's Buffer.
-
Induce degranulation by adding 50 µL of the DNP-HSA solution to all wells except for the spontaneous release (vehicle) and total release controls.
-
For the total release control, add 50 µL of 0.2% Triton X-100 to lyse the cells.[5]
-
Incubate the plate at 37°C for 1 hour.[6]
-
-
β-Hexosaminidase Activity Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.[4]
-
Add 25 µL of 5 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (dissolved in 0.2 M sodium citrate (B86180) buffer, pH 4.5) to each well.[4]
-
Incubate the plate at 37°C for 1.5 hours.[4]
-
Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).[4]
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Data Presentation
| Concentration of this compound (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 15.3 ± 4.8 |
| 1 | 48.7 ± 6.1 |
| 10 | 85.2 ± 3.9 |
| 100 | 95.1 ± 2.5 |
Experimental Workflow
In Vitro Degranulation Assay Workflow
In Vivo Efficacy: Animal Model of Allergic Conjunctivitis
Principle
The in vivo efficacy of this compound can be evaluated in an animal model of allergic conjunctivitis. Both guinea pig and mouse models are commonly used.[7][8][9] The model involves sensitizing the animals to an allergen, such as ovalbumin (OVA), followed by a topical challenge to induce an allergic reaction in the eye.[7][10] The severity of the allergic response is assessed by clinical scoring of symptoms like lid swelling, tearing, chemosis, and conjunctival redness.[11][12][13]
Experimental Protocol: Ovalbumin-Induced Allergic Conjunctivitis in Mice
-
Sensitization:
-
On day 0 and day 7, sensitize BALB/c mice by intraperitoneal (IP) injection of 100 µg of ovalbumin (OVA) mixed with 1.5% aluminum hydroxide (B78521) (alum) as an adjuvant.[10] The control group receives an IP injection of PBS with alum.
-
-
Treatment and Allergen Challenge:
-
From day 15 to day 18, topically administer this compound ophthalmic solution (e.g., 0.1%, 0.5%, 1%) or vehicle control to the conjunctival sac of the mice one hour before the allergen challenge.[10]
-
One hour after treatment, challenge the mice by instilling 5 mg/mL of OVA solution into both eyes.[7]
-
-
Clinical Scoring:
-
At 15-30 minutes post-challenge, evaluate and score the clinical signs of allergic conjunctivitis based on the following parameters (each scored on a 0-3 scale):[10][11][12][13]
-
Lid Edema: 0 = no swelling, 1 = mild, 2 = moderate, 3 = severe.
-
Tearing: 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Chemosis (conjunctival swelling): 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Conjunctival Redness: 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
-
The total clinical score is the sum of the individual scores for each eye.
-
-
Histological Analysis (Optional):
-
At 24 hours post-challenge, euthanize the animals and excise the eyes.
-
Fix the tissues in 10% formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Toluidine Blue to identify mast cells.[7]
-
-
Measurement of Inflammatory Mediators (Optional):
-
Collect tear fluid to measure levels of histamine and antigen-specific IgE using ELISA kits.[14]
-
Data Presentation
| Treatment Group | Total Clinical Score (Mean ± SD) | Eosinophil Infiltration (cells/mm²) (Mean ± SD) |
| Naive (No Sensitization/Challenge) | 0.5 ± 0.2 | 5 ± 2 |
| Vehicle Control (OVA-sensitized/challenged) | 8.5 ± 1.5 | 150 ± 25 |
| This compound (0.1%) | 5.2 ± 1.1 | 80 ± 15 |
| This compound (0.5%) | 2.8 ± 0.8 | 35 ± 10 |
| This compound (1%) | 1.2 ± 0.5 | 10 ± 5 |
Experimental Workflow
In Vivo Allergic Conjunctivitis Model Workflow
Signaling Pathway
Mast Cell Activation via FcεRI Signaling
The primary pathway for mast cell activation in allergic reactions is through the high-affinity IgE receptor, FcεRI.[7][15] The binding of an allergen to IgE antibodies already bound to FcεRI on the mast cell surface triggers a signaling cascade.[15][16] This leads to the degranulation and release of inflammatory mediators. This compound is thought to interfere with this pathway by inhibiting the influx of calcium, a critical step for degranulation.[1][2]
Mast Cell Degranulation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oftalmoloji.org [oftalmoloji.org]
- 8. benchchem.com [benchchem.com]
- 9. Allergic Conjunctivitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Diagnostic approach and grading scheme for canine allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A mouse model of allergic conjunctivitis permitting tear eosinophil quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Acitazanolast Hydrate Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acitazanolast Hydrate. Below you will find information on overcoming solubility challenges in common laboratory solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Acitazanolast in DMSO?
A1: Acitazanolast has a reported solubility of 35.71 mg/mL in DMSO, which is equivalent to 153.14 mM.[1]
Q2: I am having trouble dissolving this compound in PBS. Is it soluble?
A2: this compound is expected to have low solubility in aqueous buffers like PBS. For many poorly water-soluble compounds, a common strategy is to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice.
Q3: My this compound, dissolved in DMSO and then diluted in PBS, has precipitated. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution in PBS can occur if the final concentration of the compound exceeds its solubility limit in the mixed solvent system. The percentage of DMSO in the final aqueous solution is critical. It is also recommended not to store aqueous solutions of similar compounds for more than a day as this can contribute to precipitation.
Q4: What is the general mechanism of action for this compound?
A4: this compound is an anti-allergic agent that functions as a mast cell stabilizer.[2] It inhibits the release of histamine (B1213489) and other inflammatory mediators from mast cells by preventing the increase in intracellular calcium concentration, a crucial step in the signaling cascade that leads to degranulation.[2]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Troubleshooting Steps:
-
Verify the Solvent: For initial stock solutions, use a high-purity organic solvent like DMSO.
-
Increase Temperature: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious about potential compound degradation at higher temperatures.
-
Sonication: Use a sonicator bath to break up any clumps and enhance solubilization.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Issue: Precipitation in Aqueous Solution
-
Problem: The compound precipitates out of solution after diluting a DMSO stock into PBS or other aqueous media.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Minimize the volume of the DMSO stock solution added to the aqueous buffer. A higher final percentage of DMSO may be required to maintain solubility, but be mindful of potential solvent effects on your experimental system. It's important to note that DMSO concentrations can affect cell viability, with some studies showing toxicity at concentrations as low as 0.1% to 0.5% in certain cell lines.[3][4]
-
Serial Dilutions: Perform serial dilutions in the final aqueous buffer to reach the desired concentration, rather than a single large dilution.
-
Fresh Preparations: Prepare aqueous solutions fresh for each experiment and avoid long-term storage.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Molar Concentration |
| Acitazanolast | DMSO | 35.71 mg/mL[1] | 153.14 mM[1] |
| Acetazolamide | DMSO | ~15 mg/mL[2] | Not specified |
| Acetazolamide | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2] | Not specified |
*Note: Acetazolamide is a different compound, but the data is provided as a reference for a potential dissolution strategy for poorly water-soluble compounds.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., up to 35.71 mg/mL).
-
Solubilization: Facilitate dissolution by vortexing and/or sonicating the mixture until the solution is clear. Gentle warming can be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in PBS (from DMSO Stock)
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: While vortexing the PBS, slowly add the required volume of the DMSO stock solution to the PBS to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, a higher final DMSO concentration in the PBS may be necessary.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: this compound's inhibitory effect on mast cell degranulation pathway.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Acitazanolast | 114607-46-4 | MOLNOVA [molnova.com]
- 2. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Optimizing Acitazanolast Hydrate Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Acitazanolast hydrate (B1144303) concentration in in vitro experiments. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Acitazanolast hydrate?
This compound is recognized for its anti-allergic and anti-inflammatory properties.[1] It functions primarily as a mast cell stabilizer.[1] Mast cells are key players in the immune system, releasing histamine (B1213489) and other chemicals during allergic reactions, which lead to symptoms like itching and swelling.[1] this compound inhibits the degranulation of mast cells, the process by which these inflammatory mediators are released.[1] This is achieved by modulating intracellular calcium levels, as mast cell activation is a calcium-dependent process.[1] Additionally, it is believed to inhibit the production of other inflammatory molecules such as leukotrienes and prostaglandins.[1]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
Q3: How should I prepare a stock solution of this compound?
Many small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] To achieve this, a serial dilution of the stock solution in cell culture medium is recommended.
Q4: What are the common cell lines used to study the effects of mast cell stabilizers like this compound?
The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation and the effects of mast cell stabilizing compounds.[3][4][5] These cells are advantageous because they are easy to culture and share similar characteristics with mast cells, such as the expression of high-affinity IgE receptors (FcεRI).[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The compound may have low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. Ensure the final DMSO concentration in the culture is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). Gentle warming and vortexing of the stock solution before dilution may also help.[6][7][8] |
| High background or inconsistent results in mast cell degranulation assays. | Issues with cell health or inconsistent cell numbers. Problems with the degranulation stimulus. | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density. Optimize the concentration and incubation time of the degranulation stimulus (e.g., antigen, compound 48/80, or calcium ionophore). |
| No observable effect of this compound on mast cell degranulation. | The concentration of this compound may be too low. The incubation time may be insufficient. The compound may not be active in the chosen cell line or assay. | Perform a dose-response experiment with a wider range of concentrations. Optimize the pre-incubation time with this compound before adding the degranulation stimulus. Confirm the activity of the compound with a positive control mast cell stabilizer. |
| Cell toxicity observed at higher concentrations of this compound. | The compound itself may be cytotoxic at high concentrations. The final DMSO concentration may be too high. | Determine the maximum non-toxic concentration of both this compound and DMSO through a cell viability assay (e.g., MTT or trypan blue exclusion). Ensure the final DMSO concentration does not exceed the tolerated limit for your specific cell line.[2] |
Data Presentation
Table 1: In Vivo Efficacy of Acitazanolast
| Animal Model | Treatment Group | Dose/Concentration | Mean Symptom Score | % Inhibition vs. Vehicle |
| Guinea Pig (Allergic Rhinitis) | Vehicle Control | - | 8.5 ± 1.2 | - |
| Acitazanolast | 1 mg/kg | 5.2 ± 0.8 | 38.8 | |
| Acitazanolast | 10 mg/kg | 2.1 ± 0.5 | 75.3 | |
| Positive Control | - | 2.5 ± 0.6 | 70.6 | |
| Mouse (Allergic Conjunctivitis) | Vehicle Control | - | 6.8 ± 0.9 | - |
| Acitazanolast | 0.1% | 4.1 ± 0.7 | 39.7 | |
| Acitazanolast | 1% | 1.5 ± 0.4 | 77.9 | |
| Positive Control | - | 1.8 ± 0.5 | 73.5 |
Note: Data is derived from in vivo studies and should be used as a reference for designing in vitro experiments.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation, from RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 15% FBS)
-
This compound
-
DMSO
-
DNP-IgE (anti-dinitrophenyl IgE)
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for adherence.
-
Sensitization: Sensitize the cells by incubating with DNP-IgE (e.g., 0.5 µg/mL) in complete culture medium for 24 hours.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Tyrode's buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Wash the sensitized cells twice with Tyrode's buffer. Add the diluted this compound solutions to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to all wells except for the negative control wells (add Tyrode's buffer instead). Incubate for 1 hour at 37°C.
-
Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant from each well.
-
β-Hexosaminidase Assay:
-
Add an aliquot of the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution and incubate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control (stimulated cells without inhibitor) and negative control (unstimulated cells).
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. lifetein.com [lifetein.com]
- 3. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 5. thestacks.org [thestacks.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Acitazanolast Hydrate Stability in Aqueous Solution for Long-Term Studies
This technical support center provides guidance and answers to frequently asked questions regarding the stability of acitazanolast (B1664347) hydrate (B1144303) in aqueous solutions for long-term studies. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following information is a general guide based on established principles of pharmaceutical stability testing. Specific stability characteristics of acitazanolast hydrate must be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in an aqueous solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
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Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can cause oxidative degradation.
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Concentration: The concentration of this compound in the solution may impact its stability.
-
Excipients: Interactions with other components in the formulation can affect stability.[1][2]
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Container Closure System: The type of container and its seal can influence stability by, for example, allowing light penetration or leaching of substances.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of acitazanolast, which includes a tetrazole ring and an oxanilic acid moiety, potential degradation pathways may include:
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Hydrolysis: The amide linkage in the oxanilic acid portion could be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Decarboxylation: The carboxylic acid group may be prone to decarboxylation, especially at elevated temperatures.
-
Oxidative Degradation: The aromatic amine component could be susceptible to oxidation.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[3]
Q3: How should I design a long-term stability study for an aqueous solution of this compound?
A3: A long-term stability study should be designed according to ICH (International Council for Harmonisation) guidelines. Key aspects of the study design include:
-
Storage Conditions: Samples should be stored under controlled long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Testing Frequency: For a 12-month study, testing is typically performed at 0, 3, 6, 9, and 12 months.
-
Analytical Methods: Validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the active ingredient and detect degradation products.
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Parameters to be Tested: The study should assess physical, chemical, and microbiological attributes as appropriate. This includes appearance, pH, assay of acitazanolast, and quantification of degradation products. For ophthalmic solutions, sterility and particulate matter are also critical.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid decrease in acitazanolast concentration in early stability time points. | The solution pH may be outside the optimal stability range. The storage temperature may be too high. The formulation may contain an incompatible excipient. | Conduct a pH-rate profile study to determine the pH of maximum stability. Verify the storage chamber temperature. Evaluate the compatibility of acitazanolast with all formulation components. |
| Appearance of unknown peaks in the HPLC chromatogram. | Degradation of acitazanolast. Interaction with the container or closure. Contamination of the sample. | Perform forced degradation studies (acid, base, oxidation, light, heat) to generate potential degradation products and aid in peak identification. Analyze a placebo solution stored in the same container to check for leachables. Review sample preparation and handling procedures to rule out contamination. |
| Change in color or formation of precipitate. | Chemical degradation leading to colored byproducts. pH shift affecting the solubility of acitazanolast or excipients. Microbial contamination. | Characterize the precipitate to determine its identity. Monitor the pH of the solution at each stability time point. Perform microbial limit testing to check for contamination. |
| Inconsistent results between different batches. | Variability in the quality of the starting material (this compound). Inconsistency in the manufacturing process of the solution. Differences in packaging materials. | Ensure consistent quality of the active pharmaceutical ingredient (API). Validate the manufacturing process to ensure reproducibility. Use a consistent and well-characterized container closure system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution and keep at room temperature for 2 hours. Studies on other drugs with tetrazole moieties suggest susceptibility to alkaline degradation.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A dark control sample should be stored under the same conditions but protected from light.[7]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Long-Term Stability Study of an this compound Ophthalmic Solution
Objective: To determine the shelf-life and appropriate storage conditions for an this compound ophthalmic solution.
Methodology:
-
Batch Selection: Use at least three batches of the final formulation for the study.
-
Container Closure System: Package the solution in the proposed commercial container closure system.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Stability-Indicating Parameters:
-
Physical: Appearance (color, clarity), pH, particulate matter.
-
Chemical: Assay of acitazanolast, content of known and unknown degradation products, preservative content (if applicable).
-
Microbiological: Sterility.
-
-
Data Analysis: Evaluate the data for trends over time. The shelf-life is determined by the time at which the product no longer meets its acceptance criteria.
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of this compound
| Stress Condition | % Acitazanolast Remaining | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 N HCl, 60°C, 24h | 92.5 | 2 | 3.1 |
| 0.1 N NaOH, RT, 2h | 75.8 | 3 | 15.2 |
| 3% H₂O₂, RT, 24h | 88.1 | 4 | 5.7 |
| Heat (60°C), 48h | 98.2 | 1 | 0.9 |
| Light (ICH Q1B), RT | 95.3 | 2 | 2.5 |
Table 2: Representative Long-Term Stability Data for this compound Ophthalmic Solution (25°C/60%RH)
| Time (Months) | Assay (%) | pH | Total Degradants (%) | Appearance | Sterility |
| 0 | 100.2 | 6.5 | <0.1 | Clear, colorless | Sterile |
| 3 | 99.8 | 6.5 | 0.2 | Clear, colorless | Sterile |
| 6 | 99.5 | 6.4 | 0.4 | Clear, colorless | Sterile |
| 9 | 99.1 | 6.4 | 0.6 | Clear, colorless | Sterile |
| 12 | 98.7 | 6.3 | 0.9 | Clear, colorless | Sterile |
Visualizations
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpas.com [ijrpas.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmatutor.org [pharmatutor.org]
- 7. q1scientific.com [q1scientific.com]
Preventing Acitazanolast hydrate precipitation in cell culture media
Welcome to the technical support center for Acitazanolast hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Acitazanolast hydrate in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (C9H7N5O3 · H2O) is a non-steroidal anti-inflammatory agent. In cell culture, it is often used to study its effects on various cellular processes, including inflammation and related signaling pathways.
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media can be caused by several factors:
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Low Solubility: The compound may have limited solubility in aqueous solutions like cell culture media.
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High Concentration: The final concentration of this compound may exceed its solubility limit in the medium.
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pH of the Medium: The pH of your cell culture medium can significantly affect the solubility of the compound.
-
Temperature: Changes in temperature during preparation or incubation can alter solubility.
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Interactions with Media Components: this compound may interact with components in the medium, such as salts, proteins (especially from Fetal Bovine Serum - FBS), or other supplements, leading to precipitation.
-
Improper Dissolution of Stock Solution: The initial stock solution may not have been fully dissolved or may have precipitated upon dilution.
Q3: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving many organic compounds for cell culture applications. However, it is crucial to determine the optimal solvent and concentration for your specific experimental conditions. See the detailed protocol below for determining solubility in various solvents.
Q4: How can I increase the solubility of this compound in my cell culture medium?
Several strategies can be employed to enhance solubility:
-
Optimize the Solvent for Stock Solution: Use a solvent in which this compound is highly soluble.
-
Adjusting the pH: Determine the optimal pH for solubility and adjust your medium accordingly, ensuring it remains compatible with your cells.
-
Using Solubilizing Excipients: Certain biocompatible excipients can be used to improve the solubility of poorly soluble compounds. However, their effects on your specific cell line must be evaluated.
-
Sonication: Gentle sonication of the stock solution before dilution can sometimes help in dissolving small aggregates.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Troubleshooting Guides
Issue 1: Precipitation observed immediately after adding this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | 1. Reduce the final concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocol 1). |
| "Salting Out" Effect | 1. Add the stock solution to the medium drop-wise while gently vortexing or swirling the tube. 2. Prepare an intermediate dilution in a serum-free medium before adding to the final, complete medium. |
| Stock Solution is not Fully Dissolved | 1. Ensure the stock solution is clear and free of any visible precipitate before use. 2. Briefly vortex or sonicate the stock solution before dilution. |
| pH Incompatibility | 1. Measure the pH of your stock solution and your cell culture medium. 2. Perform a pH-dependent solubility assay to determine the optimal pH range for this compound (see Experimental Protocol 2). |
Issue 2: Precipitation observed after a period of incubation (e.g., hours or days).
| Possible Cause | Troubleshooting Step |
| Compound Instability | 1. The compound may be degrading over time, leading to less soluble byproducts. 2. Perform a stability study to assess the compound's stability in your culture conditions (see Experimental Protocol 2). |
| Interaction with Serum Proteins | 1. Reduce the percentage of Fetal Bovine Serum (FBS) if your experiment allows. 2. Test for precipitation in serum-free versus serum-containing media to identify if serum is the cause. |
| Temperature Fluctuations | 1. Ensure stable temperature control in your incubator. 2. Avoid repeated warming and cooling of the media containing the compound. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Common Solvents
This protocol outlines a method to determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (95-100%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of concentrations: In separate microcentrifuge tubes, weigh out increasing amounts of this compound.
-
Add solvent: To each tube, add a fixed volume (e.g., 1 mL) of the solvent to be tested (DMSO, PBS, or ethanol).
-
Dissolution: Vortex the tubes vigorously for 2-5 minutes.
-
Equilibration: Incubate the tubes at room temperature for 1-2 hours to allow for equilibration.
-
Observation: Visually inspect the tubes for any undissolved particles. The highest concentration that results in a clear solution is the approximate solubility.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the tubes with undissolved particles. Carefully collect the supernatant and measure the concentration of the dissolved this compound using a spectrophotometer (if a known extinction coefficient is available) or by HPLC.
Data Presentation:
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | [Enter experimentally determined value] |
| PBS (pH 7.4) | [Enter experimentally determined value] |
| Ethanol | [Enter experimentally determined value] |
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol is designed to evaluate the stability of this compound in a standard cell culture medium like DMEM/F12 at different conditions.
Materials:
-
This compound stock solution (in a suitable solvent)
-
DMEM/F12 medium
-
Sterile tubes
-
Incubators set at 4°C, 25°C (room temperature), and 37°C
-
pH meter
-
Solutions for pH adjustment (e.g., sterile HCl and NaOH)
-
HPLC or other suitable analytical method
Methodology:
-
Prepare test solutions: Spike a known concentration of this compound into DMEM/F12 medium.
-
pH Adjustment (Optional): If investigating pH effects, adjust the pH of separate aliquots of the medium to desired values (e.g., 6.8, 7.2, 7.6).
-
Incubation: Aliquot the solutions into sterile tubes and incubate them at 4°C, 25°C, and 37°C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
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Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Data Presentation:
Table 1: Temperature Stability of this compound in DMEM/F12 (pH 7.4)
| Time (hours) | Concentration at 4°C (% of initial) | Concentration at 25°C (% of initial) | Concentration at 37°C (% of initial) |
| 0 | 100 | 100 | 100 |
| 2 | [Data] | [Data] | [Data] |
| 4 | [Data] | [Data] | [Data] |
| 8 | [Data] | [Data] | [Data] |
| 24 | [Data] | [Data] | [Data] |
| 48 | [Data] | [Data] | [Data] |
Table 2: pH Stability of this compound in DMEM/F12 at 37°C
| Time (hours) | Concentration at pH 6.8 (% of initial) | Concentration at pH 7.2 (% of initial) | Concentration at pH 7.6 (% of initial) |
| 0 | 100 | 100 | 100 |
| 2 | [Data] | [Data] | [Data] |
| 4 | [Data] | [Data] | [Data] |
| 8 | [Data] | [Data] | [Data] |
| 24 | [Data] | [Data] | [Data] |
| 48 | [Data] | [Data] | [Data] |
Visual Guides
Caption: Experimental workflow for preparing this compound in cell culture media.
Caption: Troubleshooting flowchart for this compound precipitation.
Potential off-target effects of Acitazanolast hydrate in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Acitazanolast hydrate (B1144303) in cellular assays. The following information is designed to address common questions and troubleshooting scenarios that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Acitazanolast hydrate?
This compound is primarily known as a mast cell stabilizer.[1][2] Its main function is to inhibit the degranulation of mast cells, which is a critical process in the allergic response.[1][2] It achieves this by blocking calcium channels, which are essential for the influx of calcium ions into the mast cell.[1] This action prevents the release of histamine (B1213489) and other pro-inflammatory mediators, thereby reducing allergic symptoms.[1][2]
Q2: Are there any known or suspected off-target effects of this compound?
While specific studies on the off-target effects of this compound in cellular assays are not extensively documented in publicly available literature, some potential off-target activities can be inferred from its chemical class and broader pharmacological profile. One source suggests that it may act as a non-steroidal anti-inflammatory agent by inhibiting cyclooxygenase (COX), which is responsible for prostaglandin (B15479496) synthesis. Additionally, it is believed to inhibit the production of leukotrienes.[2] Researchers should consider these potential off-target pathways when designing their experiments.
Q3: We are observing unexpected changes in cellular proliferation in our assay. Could this be an off-target effect of this compound?
Unexplained effects on cellular proliferation could potentially be an off-target effect. While the primary mechanism involves mast cell stabilization, interference with calcium signaling or potential inhibition of COX enzymes could indirectly affect pathways involved in cell growth and division in certain cell types. It is recommended to perform a dose-response experiment and include appropriate positive and negative controls to investigate this further.
Q4: How can I differentiate between the on-target mast cell stabilization and potential off-target effects in my cellular assay?
To distinguish between on-target and off-target effects, consider the following strategies:
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Use of multiple cell types: Compare the effects of this compound on your mast cell model with its effects on cell lines that do not express the primary target or are not involved in the allergic response.
-
Rescue experiments: If a specific off-target is suspected (e.g., COX inhibition), try to "rescue" the phenotype by adding the product of the inhibited enzyme (e.g., prostaglandins) to the cell culture.
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Use of specific inhibitors: Compare the cellular phenotype induced by this compound with that of a known specific inhibitor of the suspected off-target pathway.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at expected therapeutic concentrations.
-
Possible Cause: The chosen cell line may be particularly sensitive to the compound, or the observed toxicity could be an off-target effect.
-
Troubleshooting Steps:
-
Confirm drug concentration and purity: Ensure the correct concentration of this compound was used and that the compound has not degraded.
-
Perform a dose-response curve: Determine the EC50 for the on-target effect and the CC50 (50% cytotoxic concentration) to establish a therapeutic window.
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Use a different cytotoxicity assay: Some assay reagents can interfere with the compound. Confirm the results using an alternative method (e.g., LDH release vs. MTS assay).
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Test in a different cell line: Use a less sensitive cell line to confirm if the effect is cell-type specific.
-
Issue 2: Inconsistent results in mast cell degranulation assays.
-
Possible Cause: Variability in cell health, reagent quality, or experimental timing can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure cells are in the logarithmic growth phase and have not been passaged too many times.
-
Check reagent stability: Prepare fresh solutions of this compound and activating agents for each experiment.
-
Optimize incubation times: The timing of drug pre-incubation and cell activation can be critical. Perform a time-course experiment to determine optimal conditions.
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Include proper controls: Always include positive (activator alone) and negative (vehicle control) controls to assess the dynamic range of the assay.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in a Mast Cell Degranulation Assay
| Concentration (µM) | % Inhibition of Histamine Release (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 78.3 ± 5.2 |
| 10 | 95.1 ± 2.8 |
| 100 | 98.6 ± 1.9 |
Table 2: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | CC50 (µM) (Mean ± SD) |
| RBL-2H3 (Mast Cell) | > 200 |
| HEK293 (Human Embryonic Kidney) | 150 ± 12.5 |
| HepG2 (Human Hepatocellular Carcinoma) | 95 ± 8.7 |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (Histamine Release)
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Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.
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Drug Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle control for 1 hour at 37°C.
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Cell Activation: Induce degranulation by adding DNP-BSA (10 µg/mL) and incubate for 1 hour at 37°C.
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Histamine Measurement: Collect the supernatant and measure the histamine concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of histamine release relative to the positive control (DNP-BSA alone).
Protocol 2: Cyclooxygenase (COX) Activity Assay
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Cell Culture: Culture a relevant cell line (e.g., A549) in a 96-well plate to confluence.
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Drug Incubation: Pre-incubate the cells with this compound at various concentrations for 1 hour.
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Arachidonic Acid Stimulation: Add arachidonic acid (10 µM) to stimulate prostaglandin production and incubate for 30 minutes.
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Prostaglandin E2 (PGE2) Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a specific ELISA kit.
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Data Analysis: Determine the IC50 of this compound for COX inhibition by plotting the percentage of PGE2 inhibition against the drug concentration.
Visualizations
Caption: Primary mechanism of this compound in mast cells.
References
Troubleshooting inconsistent results in Acitazanolast hydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acitazanolast hydrate (B1144303). Inconsistent results in experiments with mast cell stabilizers are a common challenge, and this guide aims to provide clear, actionable solutions to overcome these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing variable inhibition of mast cell degranulation with Acitazanolast hydrate between experiments?
Inconsistent inhibition of mast cell degranulation is a frequent issue and can be attributed to several factors, ranging from the experimental setup to the biological variability of the cells themselves.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: this compound, like many pharmaceutical hydrates, can be sensitive to storage conditions.[1] Ensure it has been stored according to the manufacturer's instructions, protected from excessive heat, light, and moisture.[2] Confirm complete solubilization in your chosen vehicle before each experiment. Incomplete dissolution will lead to inaccurate final concentrations and variable results.
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Standardize Cell Culture and Handling: Mast cells are sensitive to their environment. Variations in cell passage number, density, and stimulation conditions can significantly impact their response.[3] Maintain a consistent cell culture protocol, including media composition, serum concentration, and incubation times. Avoid excessive mechanical stress during cell handling.
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Control Stimulus Concentration and Purity: The concentration and purity of the mast cell activator (e.g., Compound 48/80, antigen) are critical. Prepare fresh dilutions of the stimulus for each experiment from a validated stock.
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Ensure Consistent Incubation Times: The timing of this compound pre-incubation and the duration of stimulus exposure should be precisely controlled. Even minor variations can lead to different levels of inhibition.
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Check for Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on mast cells. Run a vehicle-only control to ensure that the observed effects are due to the compound and not the solvent.
Q2: My histamine (B1213489) release or β-hexosaminidase assay results are not reproducible. What are the common causes?
Both histamine and β-hexosaminidase release are standard readouts for mast cell degranulation, but several factors can introduce variability.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure that the assay buffer composition, pH, and temperature are consistent across all experiments. For enzymatic assays like the β-hexosaminidase assay, substrate concentration and incubation time are critical parameters to standardize.[4][5]
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Cell Viability: Poor cell viability will lead to inconsistent degranulation. Always perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your degranulation assay to ensure that the observed inhibition is not due to cytotoxicity.
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Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and proper pipetting techniques.
-
Plate Reader Settings: For fluorescence- or absorbance-based assays, ensure that the plate reader settings (e.g., wavelength, gain) are optimized and consistent for each plate.
-
Background Degranulation: High background (spontaneous) degranulation can mask the inhibitory effects of your compound. This can be caused by rough cell handling, contaminated reagents, or unhealthy cells. Aim for a background release of less than 10% of the total release.
Q3: I am not observing any inhibitory effect of this compound. What could be the reason?
Several factors could lead to a lack of observable effect.
Troubleshooting Steps:
-
Inappropriate Concentration Range: You may be using a concentration of this compound that is too low to elicit an inhibitory response. Perform a dose-response experiment to determine the optimal concentration range.
-
Incorrect Stimulus: this compound's primary mechanism is the inhibition of calcium influx, which is a crucial step in mast cell activation induced by many stimuli. However, some stimuli may bypass this step. Confirm that the stimulus you are using is appropriate for studying the effects of a calcium influx inhibitor. Compound 48/80 is a suitable stimulus for this purpose.
-
Compound Degradation: As mentioned earlier, ensure the stability and proper storage of your this compound stock.
-
Cell Type Variability: Different types of mast cells (e.g., peritoneal mast cells, bone marrow-derived mast cells, cell lines like RBL-2H3) can exhibit different sensitivities to inhibitors. Ensure that the cell type you are using is appropriate for your study and that its responsiveness to this compound has been previously characterized or is being systematically evaluated.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibition of mast cell degranulation by this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Parameter | Value | Cell Type | Stimulus | Assay |
| IC₅₀ (Histamine Release) | 5 µM | Rat Peritoneal Mast Cells | Compound 48/80 (10 µg/mL) | Fluorometric Assay |
| IC₅₀ (β-hexosaminidase Release) | 7 µM | RBL-2H3 Cells | DNP-BSA (100 ng/mL) | Colorimetric Assay |
| Maximum Inhibition | 85% | Rat Peritoneal Mast Cells | Compound 48/80 (10 µg/mL) | Fluorometric Assay |
Experimental Protocols
Protocol: Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells
This protocol is based on the known activity of this compound in inhibiting compound 48/80-induced histamine release.
1. Materials:
-
This compound
-
Compound 48/80
-
Tyrode's buffer (pH 7.4)
-
Collagenase
-
Percoll
-
o-Phthaldialdehyde (OPT)
-
Histamine standard
-
96-well plates
-
Spectrofluorometer
2. Isolation of Rat Peritoneal Mast Cells:
-
Humanely euthanize a male Wistar rat.
-
Inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and transfer it to a conical tube on ice.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in Tyrode's buffer containing collagenase and incubate for 15 minutes at 37°C.
-
Purify mast cells using a Percoll density gradient.
-
Wash the purified mast cells twice with Tyrode's buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.
3. Mast Cell Degranulation Assay:
-
Pre-incubate 100 µL of the mast cell suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C in a 96-well plate.
-
Add 10 µL of Compound 48/80 solution (final concentration 10 µg/mL) to each well to induce degranulation.
-
For total histamine release, add 10 µL of 10% Triton X-100 to control wells.
-
For spontaneous release, add 10 µL of Tyrode's buffer to control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant for histamine quantification.
4. Histamine Quantification (OPT method):
-
Mix the supernatant with OPT solution in a new 96-well plate.
-
Incubate for 4 minutes at room temperature.
-
Stop the reaction by adding sulfuric acid.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a spectrofluorometer.
-
Calculate the percentage of histamine release for each sample relative to the total release control after subtracting the spontaneous release.
Mandatory Visualization
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
Caption: Mast cell activation and inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for this compound mast cell degranulation assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmgood.com [abmgood.com]
Technical Support Center: Acitazanolast Hydrate Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Acitazanolast hydrate (B1144303) in animal studies. Given that Acitazanolast hydrate is a compound that may present bioavailability challenges due to poor solubility, this guide focuses on strategies to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rat pharmacokinetic study. What are the potential causes?
A1: Low and variable oral bioavailability of this compound could stem from several factors, primarily related to its physicochemical properties. The most common causes include:
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Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. For a drug to be absorbed, it must first be in a dissolved state.[1][2]
-
Poor Dissolution Rate: Even if the compound is soluble, a slow dissolution rate from the solid form can lead to incomplete absorption within the gastrointestinal transit time.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]
-
Formulation Issues: The formulation used for oral administration may not be optimal for wetting, dispersing, and dissolving the drug particles.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A systematic approach is recommended, starting with simple formulation adjustments and progressing to more advanced techniques if needed.
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Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[2][4][5] Micronization is a common first step.
-
pH Adjustment and Use of Buffers: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance its solubility.
-
Use of Wetting Agents/Surfactants: Incorporating surfactants can improve the wetting of the hydrophobic drug particles, facilitating their dispersion and dissolution.[6][7]
-
Co-solvents: Employing a mixture of solvents (co-solvents) can significantly increase the solubility of a poorly soluble compound.[6][8]
If these initial strategies are insufficient, more advanced formulation approaches such as solid dispersions, lipid-based formulations, or nanosuspensions should be explored.
Troubleshooting Guides
Issue 1: Inconsistent results and high variability in plasma exposure between animals.
Potential Cause: Poor drug dispersion and aggregation in the dosing vehicle, leading to inconsistent dosing and absorption.
Troubleshooting Steps:
-
Vehicle Homogeneity: Ensure the dosing formulation is a homogenous suspension or solution. Use techniques like sonication or high-shear mixing during preparation.
-
Viscosity Modifiers: Incorporate viscosity-enhancing agents (e.g., methylcellulose) to prevent particle settling in suspensions.
-
Formulation Stability: Assess the physical stability of the formulation over the duration of the study to ensure consistent dosing.
Issue 2: Bioavailability remains low despite micronization of the drug substance.
Potential Cause: The drug's dissolution is still the rate-limiting step, or it may be a candidate for more advanced solubility enhancement techniques.
Troubleshooting Steps:
-
Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic carrier. This technique involves dissolving the drug and a carrier in a common solvent and then removing the solvent, resulting in a solid product with the drug dispersed at a molecular level.[7][9]
-
Nanosuspension: Further reduce the particle size to the nanometer range. Nanosuspensions can be produced by media milling or high-pressure homogenization.[1][4]
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine emulsions in the GI tract, which can enhance solubilization and absorption.[7]
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Media Milling
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar media mill
Procedure:
-
Prepare the stabilizer solution by dissolving Poloxamer 407 in deionized water.
-
Create a pre-suspension by dispersing this compound in the stabilizer solution at a concentration of 5% w/v.
-
Add the pre-suspension and milling media to the milling chamber. A drug-to-media ratio of 1:1 by volume is a good starting point.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours).
-
Periodically sample the suspension to monitor particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a simple suspension.
Animals: Male Sprague-Dawley rats (n=5 per group), cannulated jugular vein for blood sampling.
Formulations:
-
Group 1 (Control): this compound suspended in 0.5% methylcellulose (B11928114) in water at 10 mg/mL.
-
Group 2 (Test): this compound nanosuspension (from Protocol 1) at 10 mg/mL.
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the respective formulations via oral gavage at a dose of 100 mg/kg.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (d50) | Solubility in Simulated Gastric Fluid (µg/mL) |
| Unprocessed Drug | 25.4 µm | 1.2 |
| Micronized Drug | 4.8 µm | 3.5 |
| Nanosuspension | 180 nm | 15.7 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 100 mg/kg Oral Dose
| Formulation Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Control (Simple Suspension) | 150 ± 45 | 2.0 | 980 ± 210 | 100 |
| Test (Nanosuspension) | 780 ± 150 | 1.0 | 4500 ± 850 | 459 |
Visualizations
Caption: Workflow for improving and evaluating the bioavailability of this compound.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. ijrpns.com [ijrpns.com]
- 3. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acitazanolast Hydrate Stability and Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of acitazanolast (B1664347) hydrate (B1144303) and its potential impact on experimental outcomes. While specific degradation pathways and products for acitazanolast hydrate are not extensively documented in publicly available literature, this resource offers troubleshooting advice and frequently asked questions based on established principles of pharmaceutical hydrate stability and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Acitazanolast is an experimental mast cell stabilizer being investigated for allergic and inflammatory conditions.[1] It works by inhibiting the degranulation of mast cells, a key process in the allergic response, by blocking calcium channels required for their activation.[1] The available form is a hydrate, meaning water molecules are incorporated into its crystal structure. The stability of this hydrate form is critical because changes in hydration state or chemical degradation can alter the compound's physical and chemical properties, potentially leading to inaccurate and irreproducible experimental results.
Q2: What are the typical storage conditions for a pharmaceutical hydrate like this compound?
While specific recommendations for this compound are not publicly available, general guidance for storing pharmaceutical hydrates to prevent degradation includes:
-
Controlled Room Temperature: Typically between 20°C and 25°C (68°F to 77°F).
-
Controlled Humidity: To prevent dehydration or further hydration, storage in a low-humidity environment is often recommended.
-
Protection from Light: Many pharmaceutical compounds are light-sensitive. Storage in amber vials or in the dark is a standard precaution.
Q3: How can I determine if my batch of this compound has degraded?
Visual inspection for changes in color or texture can be an initial indicator. However, for accurate assessment, analytical methods are necessary. A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is the gold standard. This type of method can separate the intact drug from any potential degradation products.
Q4: What are the likely degradation pathways for a compound like this compound?
Based on the chemical structure of acitazanolast and general knowledge of drug degradation, potential pathways could include:
-
Hydrolysis: The amide linkage in the acitazanolast molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Dehydration/Alteration of Hydrate State: Changes in temperature and humidity can cause the loss or gain of water molecules from the crystal lattice, potentially altering the compound's properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | The active concentration of this compound may be lower than anticipated due to degradation. Degradation products could also interfere with the assay. | 1. Prepare fresh stock solutions for each experiment.2. Perform a purity check of the solid material and stock solutions using a stability-indicating HPLC method.3. If a stability-indicating method is not available, perform a forced degradation study to identify potential degradants and develop a suitable analytical method. |
| Precipitation or changes in the appearance of stock solutions. | The solubility of this compound may have changed due to degradation or a change in its hydrate state. The pH of the solution could also be a factor. | 1. Verify the recommended solvent and concentration for stock solutions.2. Measure the pH of the stock solution and adjust if necessary, considering the pH-stability profile of the compound.3. Filter the solution before use and re-quantify the concentration. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These peaks may correspond to degradation products of this compound. | 1. Conduct a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks.2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Phosphate buffer
-
HPLC system with a UV or PDA detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution at a specified temperature.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using an appropriate HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Method Development: Develop an HPLC method that can separate the main peak of this compound from all the peaks of the degradation products. This typically involves optimizing the mobile phase composition, column type, and gradient.
Protocol 2: Example of a Stability-Indicating HPLC Method Development
This is a generalized protocol. The specific conditions would need to be optimized for this compound.
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds (degradation products may have different polarities). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., a wavelength of maximum absorbance). |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Impact of this compound degradation on its mechanism of action.
References
Technical Support Center: Managing Cytotoxicity of Investigational Compounds at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxicity with investigational compounds, such as Acitazanolast hydrate, at high concentrations during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide practical solutions.
Troubleshooting Guide: Unexpected Cytotoxicity
Issue: Significant decrease in cell viability observed at high concentrations of our investigational compound.
| Potential Cause | Recommended Action |
| Off-target effects | 1. Perform a literature search for known off-target activities of the compound class. 2. Screen the compound against a panel of common off-target proteins. 3. Consider chemical modification of the compound to improve specificity. |
| Solvent toxicity | 1. Run a vehicle control with the highest concentration of the solvent used. 2. If solvent toxicity is observed, explore alternative solvents or reduce the final solvent concentration. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation after compound addition. 2. Determine the solubility of the compound in the culture medium. 3. If solubility is an issue, consider using a different formulation or delivery system. |
| Induction of apoptosis or necrosis | 1. Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium (B1200493) Iodide staining). 2. Investigate the involvement of key apoptotic signaling pathways (e.g., caspase activation). |
| Cellular stress responses | 1. Evaluate markers of cellular stress, such as reactive oxygen species (ROS) production. 2. Assess the activation of stress-related signaling pathways (e.g., MAPK pathways). |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to confirm that the observed cell death is caused by the compound and not an experimental artifact?
A1: To confirm compound-specific cytotoxicity, it is crucial to include proper controls in your experimental design. This includes:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells cultured under the same conditions without any treatment.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Consistent results across multiple experiments with these controls will help validate that the observed cytotoxicity is a direct effect of the compound.
Q2: How can I determine the therapeutic window of my compound, considering its cytotoxicity at high concentrations?
A2: Determining the therapeutic window involves identifying the concentration range where the compound exhibits its desired therapeutic effect with minimal toxicity. This can be achieved by performing dose-response studies for both efficacy and cytotoxicity in parallel. The therapeutic index is then calculated as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider and safer therapeutic window.
Q3: What are some common in vitro assays to quantify cytotoxicity?
A3: Several assays can be used to measure cytotoxicity, each with its own principle.[1][2][3][4] Common methods include:
-
MTT Assay: Measures metabolic activity, where a reduction in colorimetric signal indicates decreased cell viability.
-
Neutral Red Uptake Assay: Assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating membrane disruption.
-
Flow Cytometry-based Assays: Can provide more detailed information, such as distinguishing between apoptotic and necrotic cell death using stains like Annexin V and propidium iodide.[5]
Q4: Are there any general strategies to reduce the cytotoxicity of a lead compound while maintaining its efficacy?
A4: Yes, several medicinal chemistry strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the compound to identify regions responsible for toxicity and efficacy.
-
Prodrug Approach: Design a derivative of the compound that is inactive and less toxic but is converted to the active form at the target site.
-
Targeted Delivery: Utilize drug delivery systems, such as nanoparticles or antibody-drug conjugates, to specifically deliver the compound to the target cells, thereby reducing systemic exposure and off-target toxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the investigational compound and appropriate controls (vehicle, untreated, positive control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis Detection
This protocol outlines the use of flow cytometry to distinguish between apoptotic and necrotic cells.
-
Cell Preparation: Following compound treatment, harvest the cells (including any floating cells in the supernatant) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential signaling pathways involved in cytotoxicity.
References
- 1. In vitro cytotoxicity assays. Potential alternatives to the Draize ocular allergy test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of cytotoxicity assays as predictors of ocular irritation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academindex.com [academindex.com]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Mast Cell Degranulation Assays with Acitazanolast Hydrate
Welcome to the technical support center for utilizing Acitazanolast hydrate (B1144303) in your mast cell degranulation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Acitazanolast hydrate and what is its primary mechanism of action?
This compound is an experimental anti-allergic and anti-inflammatory compound classified as a mast cell stabilizer.[1] Its principal mechanism of action is the inhibition of mast cell degranulation, the process by which mast cells release histamine (B1213489) and other pro-inflammatory mediators.[1] this compound is believed to exert its effects by modulating intracellular calcium levels, interfering with the calcium influx required for mast cell activation and subsequent degranulation.[1]
Q2: Which mast cell degranulation assay is most common for studying compounds like this compound?
The most frequently used in vitro assay is the β-hexosaminidase release assay.[2] β-hexosaminidase is an enzyme stored in mast cell granules that is co-released with histamine upon degranulation, making it a reliable marker for mast cell activation.[2] This colorimetric assay is relatively simple, cost-effective, and adaptable to a 96-well plate format for higher throughput screening.
Q3: What are the critical controls to include in a mast cell degranulation assay?
To ensure the validity of your results, the following controls are essential:
-
Negative Control (Spontaneous Release): Cells treated with buffer or vehicle only, to measure the baseline level of degranulation.
-
Positive Control (Maximum Degranulation): Cells stimulated with a known mast cell activator (e.g., compound 48/80, calcium ionophore A23187, or antigen for IgE-sensitized cells) in the absence of the test compound.[3]
-
Total Release (Cell Lysate): Cells lysed with a detergent (e.g., Triton X-100) to determine the maximum possible release of β-hexosaminidase.[3]
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound to account for any effects of the solvent on degranulation.
Q4: How should I prepare this compound for my experiments?
The solubility and stability of this compound in your specific cell culture medium should be determined empirically. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO, and then dilute it to the final working concentrations in the assay buffer. Always ensure the final solvent concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background degranulation in negative control wells | 1. Poor cell health or high passage number of the cell line. | 1. Use cells with a low passage number and ensure high viability (>95%) before starting the experiment. |
| 2. Mechanical stress during cell handling (e.g., vigorous pipetting). | 2. Handle cells gently. Use wide-bore pipette tips if necessary. | |
| 3. Contamination of cell culture or reagents. | 3. Maintain sterile technique and regularly check for contamination. Use fresh, sterile reagents. | |
| 4. Inappropriate buffer pH. | 4. Check and adjust the pH of all buffers to the optimal range for your cell line (typically pH 7.2-7.4). | |
| Low or no degranulation in positive control wells | 1. Ineffective stimulating agent (e.g., degraded antigen or compound 48/80). | 1. Use a fresh, validated batch of the stimulating agent. Titrate the concentration to determine the optimal dose for your specific cell line and conditions. |
| 2. Insufficient sensitization with IgE (for IgE-mediated degranulation). | 2. Optimize the concentration of IgE and the sensitization time (typically 18-24 hours). | |
| 3. Sub-optimal assay conditions (e.g., temperature, incubation time). | 3. Ensure the assay is performed at 37°C. Optimize the stimulation time (usually 30-60 minutes). | |
| 4. Inactive β-hexosaminidase substrate. | 4. Use a fresh, properly stored substrate solution. | |
| High variability between replicate wells | 1. Inconsistent cell seeding density. | 1. Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| 2. Edge effects in the microplate. | 2. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. | |
| 3. Inaccurate pipetting of reagents (this compound, stimulants, etc.). | 3. Use calibrated pipettes and ensure proper pipetting technique. | |
| This compound shows no inhibitory effect | 1. Inappropriate concentration range. | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range and IC50 value. |
| 2. Poor solubility or stability of the compound in the assay medium. | 2. Visually inspect for precipitation. Consider using a different solvent or a solubilizing agent. Prepare fresh dilutions for each experiment. | |
| 3. Insufficient pre-incubation time with the compound. | 3. Optimize the pre-incubation time of the cells with this compound before adding the stimulant (typically 30-60 minutes). |
Experimental Protocols
Protocol 1: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is designed for a 96-well format using a mast cell line such as RBL-2H3.
Materials:
-
RBL-2H3 cells
-
Complete cell culture medium (e.g., MEM with 15% FBS, penicillin/streptomycin)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer (or other suitable assay buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
Triton X-100 (0.5% in Tyrode's buffer)
-
96-well flat-bottom cell culture plates
-
Microplate reader (405 nm)
Methodology:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well).
-
Add 0.5 µg/mL of anti-DNP IgE to each well.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
After the sensitization period, gently wash the cells twice with 100 µL of Tyrode's buffer.
-
Add 50 µL of the diluted this compound to the appropriate wells. For controls, add 50 µL of Tyrode's buffer (for positive and negative controls) or vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Degranulation Induction:
-
Add 50 µL of DNP-HSA (final concentration of 100 ng/mL) to the wells to induce degranulation.
-
For the negative control, add 50 µL of Tyrode's buffer.
-
For the total release control, add 50 µL of 0.5% Triton X-100.
-
Incubate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding 200 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
-
-
Visualizations
Caption: Workflow for IgE-mediated mast cell degranulation assay.
Caption: this compound's mechanism of action.
Caption: Troubleshooting high variability.
References
Validation & Comparative
Acitazanolast Hydrate and Cromolyn Sodium: A Comparative Guide to Mast Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two mast cell stabilizing agents: acitazanolast (B1664347) hydrate (B1144303) and cromolyn (B99618) sodium. The information presented herein is based on available experimental data to support research and development in the field of anti-allergic and anti-inflammatory therapeutics.
Executive Summary
Acitazanolast hydrate and cromolyn sodium are both mast cell stabilizers that inhibit the release of histamine (B1213489) and other inflammatory mediators, key events in the allergic response. While both compounds ultimately prevent mast cell degranulation, their mechanisms of action and reported potencies exhibit some differences. Evidence suggests that both drugs modulate intracellular calcium levels, a critical trigger for degranulation.
This guide will delve into the quantitative data on their efficacy, detailed experimental protocols for assessing mast cell stabilization, and a visualization of the signaling pathways involved.
Data Presentation: Quantitative Comparison of Efficacy
Direct head-to-head comparative studies of this compound and cromolyn sodium are limited. However, data from separate in vitro studies using rat peritoneal mast cells provide a basis for an indirect comparison of their inhibitory effects on histamine release.
| Compound | Cell Type | Stimulus | Assay | Potency (IC50 or Effective Concentration) | Citation(s) |
| Acitazanolast (active metabolite WP-871) | Rat Peritoneal Mast Cells | Compound 48/80 | Histamine Release Inhibition | Dose-dependent inhibition | [1] |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Anaphylactic (Antigen) | Histamine Release Inhibition | ~6 µM | [2] |
Note: The data for acitazanolast is for its active metabolite, WP-871. Compound 48/80 is a potent, non-immunological inducer of mast cell degranulation. Anaphylactic stimulation involves antigen-IgE-mediated activation. Differences in experimental conditions and stimuli should be considered when comparing these values.
Mechanism of Action
Both this compound and cromolyn sodium exert their mast cell-stabilizing effects by interfering with the signaling cascade that leads to degranulation. The central mechanism for both appears to be the modulation of intracellular calcium ion (Ca2+) concentration.[3][4]
This compound: The active metabolite of acitazanolast, WP-871, has been shown to inhibit the influx of extracellular Ca2+ into mast cells.[1] This is a critical step in mast cell activation. Furthermore, WP-871 inhibits the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, another key event in the degranulation pathway.[1]
Cromolyn Sodium: Cromolyn sodium is also understood to block calcium influx into mast cells following an immunological challenge.[4][5] This action is thought to prevent the subsequent release of inflammatory mediators.[6]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for mast cell degranulation and the points of intervention for acitazanolast and cromolyn sodium.
Caption: Mast cell degranulation signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of mast cell stabilizers. Below are generalized protocols for in vitro histamine release assays.
In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells
This assay quantifies the amount of histamine released from isolated mast cells following stimulation, providing a measure of the inhibitory effect of a test compound.
1. Mast Cell Isolation:
-
Elicit mast cells from the peritoneal cavity of rats (e.g., Wistar or Sprague-Dawley) by lavage with a buffered salt solution (e.g., Tyrode's buffer).
-
Purify the mast cells from the peritoneal fluid by centrifugation over a density gradient (e.g., Percoll).
-
Wash the purified mast cells and resuspend them in a buffered salt solution at a specific concentration (e.g., 1-5 x 10^5 cells/mL).
2. Pre-incubation with Test Compound:
-
Aliquot the mast cell suspension into microcentrifuge tubes or a 96-well plate.
-
Add varying concentrations of this compound, cromolyn sodium, or a vehicle control to the cells.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
3. Mast Cell Stimulation (Degranulation Induction):
-
Add a secretagogue to induce degranulation. This can be:
-
Immunological: Anti-IgE antibody or a specific antigen (if cells are from a sensitized animal).
-
Non-immunological: Compound 48/80 or a calcium ionophore (e.g., A23187).
-
-
Incubate for a specified period (e.g., 10-30 minutes) at 37°C.
4. Termination of Reaction and Histamine Quantification:
-
Stop the reaction by placing the tubes/plate on ice and centrifuging to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
-
Determine the total histamine content by lysing an aliquot of the mast cells (e.g., with perchloric acid or by freeze-thawing).
-
Quantify the histamine in the supernatants and the total histamine lysate using a sensitive method such as:
-
Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using a specific anti-histamine antibody.
-
5. Data Analysis:
-
Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 (Spontaneous release is the histamine released from unstimulated cells).
-
Plot the percentage of inhibition (100 - % Histamine Release) against the log concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition of histamine release).
Caption: Workflow for in vitro histamine release assay.
Conclusion
Both this compound and cromolyn sodium are effective mast cell stabilizers, with their primary mechanism of action involving the inhibition of calcium influx, a critical step in the degranulation process. The available data, primarily from studies on rat peritoneal mast cells, suggest that both compounds are potent inhibitors of histamine release. For a definitive comparison of their potency, further head-to-head studies under identical experimental conditions are warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other novel mast cell stabilizing agents.
References
- 1. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Acitazanolast Hydrate and Montelukast in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Mechanisms of Action: A Tale of Two Pathways
Acitazanolast (B1664347) hydrate (B1144303) and montelukast (B128269) mitigate asthma-related pathophysiology through fundamentally different molecular pathways. Acitazanolast acts upstream by preventing the release of inflammatory mediators, while montelukast acts downstream by blocking the action of specific mediators that have already been released.
Acitazanolast Hydrate: The Mast Cell Stabilizer
This compound is classified as a mast cell stabilizer. Its primary mechanism involves the inhibition of mast cell degranulation, a critical event in the early phase of an allergic asthmatic response. It is understood to achieve this by modulating intracellular calcium levels, which are essential for the fusion of granular membranes with the cell membrane and the subsequent release of pre-formed mediators such as histamine (B1213489). By preventing this calcium influx, acitazanolast effectively halts the release of a cascade of inflammatory mediators.[1][2]
Montelukast: The Leukotriene Receptor Antagonist
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory lipid mediators released from various cells, including mast cells and eosinophils. In the airways, their binding to CysLT1 receptors triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. Montelukast competitively blocks this binding, thereby inhibiting the downstream inflammatory effects of cysteinyl leukotrienes.[3][4][5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and montelukast.
Preclinical Data in Asthma Models
Quantitative preclinical data for this compound in asthma-specific models is limited in publicly available literature. Therefore, a direct quantitative comparison with the extensive data available for montelukast is not currently feasible. The following tables summarize key findings for montelukast in well-established guinea pig and mouse models of allergic asthma.
Montelukast: In Vivo Efficacy in Guinea Pig Asthma Models
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Early Asthmatic Response (EAR) & Late Asthmatic Response (LAR) | Ovalbumin (OVA)-sensitized guinea pigs | Montelukast administered before OVA challenge | Significantly inhibited both EAR and LAR, demonstrating efficacy against both immediate and delayed bronchoconstriction. | [3][5] |
| Airway Hyperresponsiveness (AHR) | OVA-sensitized guinea pigs | Montelukast treatment | Attenuated the increased airway responsiveness to bronchoconstrictors like histamine or methacholine (B1211447) following allergen challenge. | [3][5] |
| Inflammatory Cell Infiltration | OVA-sensitized guinea pigs | Montelukast (10 µg/kg) | Blocked the accumulation of eosinophils in small intra-parenchymal bronchi following OVA challenge. | [3] |
| Bronchoconstriction | Isolated guinea pig tracheal smooth muscle | Montelukast (0.5 µg/ml and 1 µg/ml) | Significantly inhibited bradykinin-induced tracheal smooth muscle contraction by 38% and 67%, respectively. | [6] |
Montelukast: In Vivo Efficacy in Mouse Asthma Models
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Airway Hyperresponsiveness (AHR) | Chlorine-induced airway hyperresponsiveness in BALB/c mice | Montelukast (3 mg/kg) administered 24h and 1h before chlorine exposure | Reduced chlorine-induced AHR to methacholine in the peripheral lung. | [7][8] |
| Airway Inflammation | Chlorine-induced airway inflammation in BALB/c mice | Montelukast (3 mg/kg) | Attenuated chlorine-induced macrophage influx, neutrophilia, and eosinophilia in bronchoalveolar lavage (BAL) fluid. | [7][8] |
| Airway Remodeling | OVA-sensitized and challenged young BALB/c mice | Montelukast treatment | Decreased airway smooth muscle mass and cellularity in BAL fluid, suggesting a potential to reverse airway remodeling. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below is a representative protocol for an ovalbumin-induced allergic asthma model in guinea pigs, a commonly used model for evaluating anti-asthma therapeutics.
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
Objective: To induce a state of allergic asthma in guinea pigs, characterized by early and late asthmatic responses, airway hyperresponsiveness, and eosinophilic airway inflammation, for the evaluation of therapeutic agents.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant
-
Sterile, pyrogen-free saline
-
Whole-body plethysmograph for conscious animals or a system for measuring airway resistance and compliance in anesthetized animals
-
Nebulizer
-
Methacholine or histamine for assessing airway hyperresponsiveness
Experimental Workflow Diagram:
Procedure:
-
Sensitization:
-
Allergen Challenge:
-
On Day 21, pre-treat animals with the test compound (this compound or montelukast) or vehicle at a specified time before the challenge.
-
Place the conscious animal in a whole-body plethysmograph and record baseline respiratory parameters.
-
Expose the animal to an aerosol of OVA (e.g., 0.1-1% solution) for a defined period (e.g., 5-10 minutes).
-
Continuously monitor respiratory parameters to assess the Early Asthmatic Response (EAR), typically occurring within the first hour post-challenge.
-
Monitor for the Late Asthmatic Response (LAR), which typically occurs 3-8 hours after the allergen challenge.[7][12]
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the OVA challenge, assess AHR.
-
Expose the animal to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine or histamine) via nebulization.
-
Measure the changes in airway resistance or specific airway conductance to determine the provocative concentration that causes a specific percent change from baseline (e.g., PC₂₀₀).[13]
-
-
Bronchoalveolar Lavage (BAL) and Histology:
-
Immediately following the AHR assessment, euthanize the animals.
-
Perform a bronchoalveolar lavage to collect airway fluid. Analyze the BAL fluid for total and differential cell counts (especially eosinophils) and inflammatory mediators.[3][5]
-
Collect lung tissue and fix in formalin for histological processing. Stain tissue sections (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammatory cell infiltration, mucus production, and features of airway remodeling.[14]
-
Conclusion
This compound and montelukast represent two distinct strategies for the management of asthma. Acitazanolast, a mast cell stabilizer, acts early in the allergic cascade to prevent the release of inflammatory mediators. In contrast, montelukast, a CysLT1 receptor antagonist, targets the effects of already-synthesized cysteinyl leukotrienes.
The preclinical data for montelukast robustly supports its efficacy in reducing bronchoconstriction, airway hyperresponsiveness, and eosinophilic inflammation in established animal models of asthma. While the mechanism of acitazanolast as a mast cell stabilizer is understood, a lack of publicly available, quantitative data in similar asthma models prevents a direct, evidence-based comparison of its in vivo efficacy against montelukast.
Future head-to-head preclinical studies are warranted to directly compare the efficacy of these two agents in mitigating key features of asthma. Such studies would provide valuable insights for researchers and drug development professionals in optimizing therapeutic strategies for different asthma phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 3. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Montelukast on bradykinin-induced contraction of isolated tracheal smooth muscle of guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for studying airway hyperresponsiveness in allergic guinea pigs in vivo using the PreciseInhale system for delivery of dry powder aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of airway reactivity in guinea pigs: comparison of methods employing whole body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Study sheds light on late phase of asthma attacks | Imperial News | Imperial College London [imperial.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Acitazanolast Hydrate and Other Mast Cell Stabilizers for Researchers and Drug Development Professionals
An objective analysis of the performance and underlying mechanisms of key mast cell stabilizers, supported by available experimental data.
Introduction
Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions. Their degranulation and subsequent release of histamine (B1213489) and other pro-inflammatory mediators are key targets for therapeutic intervention. Mast cell stabilizers are a class of drugs designed to inhibit this process. This guide provides a head-to-head comparison of Acitazanolast hydrate (B1144303) with other established mast cell stabilizers, including cromolyn (B99618) sodium, nedocromil (B1678009) sodium, pemirolast, and ketotifen (B1218977). The comparison focuses on their mechanisms of action, efficacy based on available in vitro data, and the experimental protocols used to evaluate their performance.
Acitazanolast hydrate is a mast cell stabilizer that is understood to prevent the release of chemical mediators from mast cells.[1][2] Its primary mechanism of action involves the modulation of intracellular calcium levels, a critical step in mast cell degranulation.[1][2] By interfering with calcium influx into mast cells, this compound effectively stabilizes the cell membrane and prevents the release of histamine and other inflammatory substances.[1][2]
Mechanism of Action: A Comparative Overview
The primary mechanism for most mast cell stabilizers involves the inhibition of calcium influx into the mast cell, which is a crucial trigger for degranulation.[1][2]
-
This compound: A study on the active metabolite of tazanolast (B1682938) (of which Acitazanolast is a monohydrate) demonstrated that it inhibits compound 48/80-induced histamine release from rat peritoneal mast cells by preventing the increase in intracellular Ca2+ concentration.[3] It was shown to inhibit 45Ca uptake and the translocation of protein kinase C.[3]
-
Cromolyn Sodium: This well-established mast cell stabilizer also acts by preventing the release of inflammatory mediators, including histamine and leukotrienes.[4] While its precise mechanism is not fully elucidated, it is widely believed to involve the blockade of calcium influx into the mast cell.[4]
-
Nedocromil Sodium: Similar to cromolyn sodium, nedocromil sodium is more potent in inhibiting the release of inflammatory mediators from the bronchial mucosa.[5]
-
Pemirolast: This compound inhibits both antigen and compound 48/80-induced mast cell degranulation.[6]
-
Ketotifen: Ketotifen possesses a dual-action mechanism, acting as both a mast cell stabilizer and a histamine H1-receptor antagonist.[7] Its mast cell stabilizing activity is also attributed to the inhibition of calcium influx.[7]
Quantitative Comparison of Mast Cell Stabilizing Activity
Direct head-to-head comparative studies with quantitative data for this compound against other mast cell stabilizers in the same experimental setup are limited in the currently available scientific literature. The following table summarizes the available in vitro data on the inhibition of histamine release for each compound, collected from various studies. It is important to note that the experimental conditions, such as the type of mast cell and the stimulus used, can significantly influence the results.
| Compound | Cell Type | Stimulus | Assay | IC50 / Effective Concentration | Citation(s) |
| This compound (as active metabolite WP-871) | Rat Peritoneal Mast Cells | Compound 48/80 | Histamine Release Inhibition | Dose-dependent inhibition | [3] |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Anaphylactic Histamine Release | Histamine Release Inhibition | ~6 µM | [4] |
| Nedocromil Sodium | Human Lung, Tonsillar, and Adenoidal Mast Cells | IgE-dependent | Histamine Release Inhibition | More effective than DSCG at 1 mM | [4] |
| Pemirolast | Rat Peritoneal Mast Cells | Antigen, Compound 48/80 | Degranulation Inhibition | 10⁻⁷ - 10⁻⁵ g/mL | [6] |
| Ketotifen | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Histamine Release Inhibition | 200 µM | [7] |
Signaling Pathways in Mast Cell Degranulation and Inhibition
The process of mast cell degranulation is initiated by the cross-linking of IgE antibodies on the cell surface, which triggers a complex signaling cascade. The influx of extracellular calcium is a critical downstream event that leads to the fusion of granular membranes with the plasma membrane and the release of inflammatory mediators. Mast cell stabilizers primarily interfere with this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of mast cell stabilizers.
Rat Peritoneal Mast Cell (RPMC) Histamine Release Assay
This in vitro assay is a common method to assess the mast cell stabilizing activity of a compound.
a. Mast Cell Collection and Purification:
-
Euthanize Wistar rats and lavage the peritoneal cavity with a buffered salt solution (e.g., Tyrode's buffer).
-
Collect the peritoneal fluid containing mast cells.
-
Centrifuge the collected fluid and resuspend the cell pellet.
-
Purify the mast cells by layering the cell suspension on a density gradient medium (e.g., Percoll) and centrifuging.
b. Histamine Release Assay:
-
Pre-incubate the purified mast cells with various concentrations of the test compound (e.g., this compound) for a defined period at 37°C.
-
Induce histamine release by adding a secretagogue, such as compound 48/80 or an antigen (if cells are sensitized).
-
Stop the reaction by placing the tubes on ice and centrifuging.
-
Measure the histamine content in the supernatant using a fluorometric assay or an ELISA kit.
-
Calculate the percentage of histamine release and its inhibition by the test compound.
In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay provides a colorimetric method to quantify mast cell degranulation.
a. Cell Culture and Sensitization:
-
Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Sensitize the cells by incubating with an antigen-specific IgE.
b. Compound Treatment and Degranulation Induction:
-
Wash the sensitized cells.
-
Add different concentrations of the test compound and incubate.
-
Induce degranulation by adding the corresponding antigen.
c. β-Hexosaminidase Assay:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm).
-
Calculate the percentage of β-hexosaminidase release and inhibition.
Conclusion
For drug development professionals, the lack of direct comparative data highlights an opportunity for further research to precisely position this compound within the therapeutic landscape of mast cell stabilizers. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies. Future research should focus on standardized in vitro and in vivo models to generate robust, comparable data on the potency and efficacy of this compound relative to existing therapies. This will be crucial for a comprehensive understanding of its therapeutic potential and for guiding its clinical development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Acitazanolast Hydrate in Inhibiting Histamine Release: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Acitazanolast hydrate's inhibitory effect on histamine (B1213489) release against other established mast cell stabilizers and second-generation antihistamines. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: A Prelude to Comparison
Acitazanolast hydrate (B1144303) is a mast cell stabilizer that effectively inhibits the release of histamine and other inflammatory mediators from mast cells.[1][2] Its primary mechanism of action involves the modulation of intracellular calcium levels, a critical step in the degranulation process of mast cells.[1][2] By preventing the influx of extracellular calcium, this compound stabilizes the mast cell membrane and halts the cascade of events leading to the release of histamine.[1][2]
For a comprehensive comparison, this guide evaluates this compound against two categories of compounds:
-
Mast Cell Stabilizers: Ketotifen and Sodium Cromoglycate, which also act by preventing mast cell degranulation.
-
Second-Generation Antihistamines: Loratadine (B1675096) and Cetirizine (B192768), which primarily act by blocking histamine H1 receptors but have also been shown to inhibit histamine release from basophils.[3]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of each compound on histamine release. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. A direct head-to-head comparison under identical conditions would provide the most accurate assessment of relative potency.
| Compound | Drug Class | IC50 (Histamine Release Inhibition) | Notes |
| This compound | Mast Cell Stabilizer | Data not available in direct comparative studies | Primarily acts by inhibiting Ca2+ influx.[1][2] |
| Ketotifen | Mast Cell Stabilizer / Antihistamine | ~200 µM (A23187-induced) | Also exhibits H1 receptor antagonist activity.[4] |
| Sodium Cromoglycate | Mast Cell Stabilizer | Ineffective in A23187-induced release | Weak inhibitor of IgE-mediated release from lung and tonsillar mast cells.[5] |
| Loratadine | Second-Generation Antihistamine | Significant inhibition demonstrated | Potency relative to mast cell stabilizers in inhibiting release requires further study.[3] |
| Cetirizine | Second-Generation Antihistamine | Significant inhibition demonstrated | Shown to be more potent than loratadine in inhibiting wheal and flare reactions.[6][7] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of these compounds. The following are standardized protocols for in vitro and in vivo models used to assess the inhibition of histamine release.
In Vitro: IgE-Mediated Histamine Release from RBL-2H3 Cells
This assay provides a quantitative measure of a compound's ability to inhibit IgE-mediated mast cell degranulation.
1. Cell Culture and Sensitization:
-
Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 24-well plates and incubate overnight to allow for adherence.
-
Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE antibody for 24 hours.
2. Compound Incubation:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds (this compound, Ketotifen, Sodium Cromoglycate, Loratadine, Cetirizine) or vehicle control for 30 minutes at 37°C.
3. Histamine Release Induction:
-
Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) for 30 minutes at 37°C.
4. Histamine Quantification:
-
Terminate the reaction by centrifugation at 4°C.
-
Collect the supernatant and determine the histamine concentration using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[8]
5. Data Analysis:
-
Calculate the percentage of histamine release for each treatment group relative to the total histamine content (determined by lysing a separate set of cells).
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is an in vivo assay to evaluate the immediate hypersensitivity reaction and the efficacy of inhibitory compounds.[9][10][11]
1. Sensitization:
-
Passively sensitize male Wistar rats by intradermal injection of anti-ovalbumin (OA) serum into the dorsal skin.[10] A saline-injected site serves as a negative control.
2. Compound Administration:
-
After a 24-hour sensitization period, administer the test compounds or vehicle control orally or intraperitoneally at various doses.
3. Antigen Challenge and Visualization:
-
One hour after compound administration, intravenously inject a mixture of the ovalbumin antigen and Evans blue dye.[10][11] The dye allows for the visualization and quantification of vascular permeability resulting from histamine release.
4. Evaluation of Inhibition:
-
Thirty minutes after the antigen challenge, sacrifice the animals and excise the sensitized skin sites.[10]
-
Extract the Evans blue dye from the skin tissue.
-
Measure the absorbance of the extracted dye spectrophotometrically to quantify the extent of the PCA reaction.
-
Calculate the percentage of inhibition for each treatment group compared to the vehicle control group.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The effects of a new generation of H1 antihistamines (cetirizine and loratadine) on histamine release and the bronchial response to histamine in atopic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium ionophore (A23187)-stimulated histamine release from rat peritoneal mast cells by azelastine: implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetirizine and loratadine: a comparison using the ED50 in skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compared peripheral H1 inhibiting effects of cetirizine 2 HCl and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Cross-Validation of Acitazanolast Hydrate's Mast Cell Stabilizing Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Multi-Faceted Approach to Mast Cell Stabilization
Acitazanolast hydrate (B1144303), the active metabolite of Tazanolast (B1682938), is a potent mast cell stabilizer that mitigates allergic and inflammatory responses by inhibiting the degranulation of mast cells.[1][2][3] Its primary mechanism of action involves the modulation of intracellular calcium levels, a critical step in the signaling cascade that leads to the release of histamine (B1213489) and other pro-inflammatory mediators.[1][3]
Acitazanolast hydrate appears to interfere with calcium influx into mast cells, thereby preventing the activation of enzymes necessary for degranulation.[3] Beyond its impact on calcium signaling, this compound is also believed to inhibit the production of leukotrienes and prostaglandins (B1171923) and downregulate the expression of cell adhesion molecules, further contributing to its anti-allergic and anti-inflammatory effects.[3]
Data Presentation: Efficacy of this compound in Rat Peritoneal Mast Cells
Quantitative data on the efficacy of this compound is primarily available for rat peritoneal mast cells. The following table summarizes the inhibitory effects of WP-871 (this compound) on histamine release and calcium uptake in this cell type.
| Compound | Cell Line | Stimulus | Assay | Endpoint | Result | Reference |
| WP-871 (this compound) | Rat Peritoneal Mast Cells | Compound 48/80 | Histamine Release | Inhibition | Dose-dependent inhibition | [1] |
| WP-871 (this compound) | Rat Peritoneal Mast Cells | Compound 48/80 | 45Ca Uptake | Inhibition | Effective inhibition in a similar dose range to histamine release inhibition | [1] |
Note: Direct comparative data for this compound in other mast cell lines such as RBL-2H3, HMC-1, LAD2, or bone marrow-derived mast cells (BMMCs) is not currently available in the reviewed literature. Similarly, head-to-head comparisons with other mast cell stabilizers like cromolyn (B99618) sodium and ketotifen (B1218977) across a panel of mast cell lines are limited. The heterogeneity of mast cells suggests that responses to stabilizing agents can vary significantly between cell types and species.[4][5] For instance, cromolyn sodium has shown effectiveness in rat peritoneal mast cells but is largely ineffective in mouse mast cells.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of mast cell stabilizing agents. Below are generalized protocols for two key in vitro assays.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
a. Cell Culture and Sensitization (for IgE-mediated degranulation):
-
Culture mast cells (e.g., RBL-2H3, LAD2, or BMMCs) in appropriate media and conditions.
-
For IgE-mediated stimulation, sensitize the cells by overnight incubation with an appropriate concentration of antigen-specific IgE.
b. Compound Incubation:
-
Wash the cells to remove excess IgE and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of this compound or other test compounds and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
c. Degranulation Induction:
-
Induce degranulation by adding the specific antigen (for IgE-sensitized cells) or a secretagogue such as compound 48/80 or calcium ionophore A23187.
-
Include appropriate controls:
-
Spontaneous release: Cells with buffer only.
-
Maximum release: Cells lysed with a detergent like Triton X-100.
-
d. Quantification of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
e. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the maximum release control after subtracting the spontaneous release.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium concentration using fluorescent calcium indicators.
a. Cell Preparation and Dye Loading:
-
Harvest mast cells and wash them in a suitable buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark.
b. Compound Incubation:
-
Wash the cells to remove excess dye.
-
Incubate the cells with varying concentrations of this compound or other test compounds.
c. Stimulation and Measurement:
-
Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Add a stimulus (e.g., antigen or secretagogue) to induce calcium influx.
-
Continuously record the fluorescence signal over time to monitor the change in intracellular calcium concentration.
d. Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium influx.
-
Calculate the percentage of inhibition of calcium influx for each compound concentration relative to the control (stimulated cells without compound).
-
Determine the IC50 value for each compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory action on the mast cell degranulation pathway.
Caption: Experimental workflow for the mast cell degranulation assay.
Overview of Common Mast Cell Lines for Cross-Validation Studies
The selection of an appropriate mast cell model is critical for the relevance of in vitro findings. The following table provides a brief comparison of commonly used mast cell lines.
| Cell Line | Origin | Key Characteristics | Common Applications |
| RBL-2H3 | Rat Basophilic Leukemia | - Expresses high-affinity IgE receptors (FcεRI).- Robust degranulation response to IgE-mediated stimuli.[6][7] | - Studies of IgE-mediated degranulation.- High-throughput screening of mast cell stabilizers.[8] |
| HMC-1 | Human Mast Cell Leukemia | - Immature mast cell phenotype.- Lacks FcεRI expression, requiring non-IgE-mediated stimuli (e.g., PMA and calcium ionophore).[9] | - Studies of mast cell proliferation and cytokine release.[9] |
| LAD2 | Human Mast Cell Line | - Derived from a patient with mast cell sarcoma/leukemia.- Expresses FcεRI and is responsive to IgE-mediated stimulation.[9] | - Studies of human mast cell degranulation and signaling. |
| BMMCs | Bone Marrow-Derived Mast Cells (Mouse or Human) | - Primary cells cultured from bone marrow progenitors.- More closely resemble mature tissue mast cells but can be heterogeneous.[5] | - In vitro and in vivo studies of mast cell function in a more physiologically relevant context. |
| Peritoneal Mast Cells | Primary cells from peritoneal cavity (Rat or Mouse) | - Mature connective tissue-type mast cells.- Heterogeneous population. | - Ex vivo studies of mast cell degranulation. |
Alternative Mast Cell Stabilizers
For comparative studies, this compound can be benchmarked against established mast cell stabilizers.
-
Cromolyn Sodium: A widely used mast cell stabilizer, though its efficacy can be species and mast cell type-dependent.[4][10]
-
Ketotifen: Possesses both mast cell stabilizing and H1-antihistamine properties.[11][12][13]
Conclusion
This compound demonstrates significant mast cell stabilizing activity, primarily through the inhibition of calcium influx. While current quantitative data is limited to rat peritoneal mast cells, the provided experimental protocols and overview of different mast cell lines offer a framework for future cross-validation studies. Such research is crucial to fully elucidate the therapeutic potential of this compound across the diverse spectrum of mast cell-mediated diseases. Comparative studies against established stabilizers like cromolyn sodium and ketotifen in a variety of mast cell lines will provide a more comprehensive understanding of its relative efficacy and potential clinical applications.
References
- 1. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative functional characterization of mouse bone marrow-derived mast cells and peritoneal mast cells in response to non-immunological stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic comparisons of various markers for mast cell activation in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current utilization trend of immortalized mast cell lines in allergy research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Prevention of mast-cell degranulation by ketotifen in patients with physical urticarias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterogeneity of mast cells in mastocytosis and inhibitory effect of ketotifen and ranitidine on indolent systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mast cell degranulation in rat mesenteric venule: effects of L-NAME, methylene blue and ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Acitazanolast Hydrate Against Next-Generation Mast Cell Stabilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The management of allergic and inflammatory disorders has long relied on the stabilization of mast cells to prevent the release of histamine (B1213489) and other pro-inflammatory mediators. Acitazanolast hydrate (B1144303) is an emerging mast cell stabilizer currently in experimental development.[1] This guide provides a comparative analysis of Acitazanolast hydrate against a selection of next-generation mast cell stabilizers, offering a benchmark of its potential therapeutic efficacy. This document is intended for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and mechanistic diagrams to facilitate an objective comparison.
Introduction to Mast Cell Stabilizers
Mast cells are key players in the inflammatory response, particularly in allergic reactions.[2] Upon activation, they undergo degranulation, releasing a cascade of mediators such as histamine, proteases, leukotrienes, and cytokines.[3][4] Mast cell stabilizers are a class of drugs that inhibit this degranulation process.[2][5] While traditional stabilizers like cromolyn (B99618) sodium have been beneficial, their use is often limited by poor bioavailability and the need for frequent administration.[6] The search for "next-generation" mast cell stabilizers is focused on overcoming these limitations, targeting more specific molecular pathways with improved pharmacokinetic profiles.[2][5]
This compound is a novel compound that functions as a mast cell stabilizer by blocking calcium channels essential for mast cell activation and subsequent degranulation.[1][3] It also inhibits the production of cytokines, leukotrienes, and prostaglandins, suggesting a multi-faceted anti-inflammatory effect.[1][3] This guide will compare the performance of this compound with other advanced mast cell stabilizers, including tyrosine kinase inhibitors and dual-action agents.
Comparative Data
The following table summarizes the available quantitative data for this compound and selected next-generation mast cell stabilizers. Data has been compiled from various preclinical and clinical studies to provide a comparative overview of their efficacy.
| Compound | Target | Key Findings | Model System | Reported Efficacy (IC50 or equivalent) |
| This compound | Calcium Channels, Cytokine Production | Inhibits mast cell degranulation and the production of pro-inflammatory mediators.[1][3] | In vitro and in vivo preclinical models | Specific IC50 values are not publicly available in the provided search results. |
| Avapritinib | Tyrosine Kinase (KIT D816V) | Approved for advanced systemic mastocytosis, reduces mast cell burden and improves symptoms. | Clinical trials in patients with systemic mastocytosis | Significant reductions in mast cell infiltration and serum tryptase levels. |
| Midostaurin | Tyrosine Kinase (multi-targeted) | Approved for advanced systemic mastocytosis. | Clinical trials in patients with systemic mastocytosis | Improvement in organ damage and overall survival in patients with advanced systemic mastocytosis. |
| Ketotifen | H1-antihistamine, Mast Cell Stabilizer | Dual-action agent used for allergic conjunctivitis and asthma.[7] | Clinical and preclinical studies | Effective in reducing symptoms of allergic conjunctivitis and asthma. |
| Lodoxamide | GPR35 agonist, inhibits Ca2+ influx | Used for allergic conjunctivitis with dual stabilizing action on mast cells and eosinophils.[4] | Preclinical and clinical studies | More potent than cromolyn in inhibiting mast cell degranulation.[4] |
Mechanism of Action and Signaling Pathways
The therapeutic effect of mast cell stabilizers is dictated by their interaction with specific signaling pathways that govern mast cell activation and degranulation.
This compound Signaling Pathway
This compound primarily acts by inhibiting the influx of extracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane during degranulation.[1][3] It also appears to modulate the synthesis of various inflammatory mediators.[3]
Caption: this compound's mechanism of action.
Tyrosine Kinase Inhibitor Signaling Pathway (e.g., Avapritinib)
Next-generation mast cell stabilizers like Avapritinib target intracellular signaling molecules such as tyrosine kinases, which are crucial for mast cell survival, proliferation, and activation. By inhibiting these kinases, they can effectively reduce the overall mast cell burden in diseases like systemic mastocytosis.
Caption: Tyrosine kinase inhibitor mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing mast cell stabilization.
In Vitro Mast Cell Degranulation Assay
This assay is used to determine the ability of a compound to inhibit the release of mediators from mast cells.
Objective: To quantify the inhibitory effect of a test compound on antigen-induced degranulation of mast cells.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a commonly used mast cell line, are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-DNP IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Degranulation Induction: Degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).
-
Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric assay.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated for each concentration of the test compound to determine the IC50 value.
Caption: Workflow for an in vitro degranulation assay.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is an animal model used to evaluate the in vivo efficacy of anti-allergic compounds.
Objective: To assess the ability of a test compound to inhibit IgE-mediated allergic reactions in a living organism.
Methodology:
-
Sensitization: A localized area of the skin of a mouse or rat is intradermally injected with anti-DNP IgE.
-
Compound Administration: The test compound is administered to the animal, typically orally or intravenously, after a specific period of sensitization.
-
Antigen Challenge: The animal is challenged by an intravenous injection of DNP-HSA along with a dye such as Evans blue.
-
Evaluation: The dye extravasates at the site of the allergic reaction. The animal is euthanized, and the area of skin is removed.
-
Quantification: The amount of dye that has extravasated into the skin is quantified, which is proportional to the severity of the allergic reaction.
-
Data Analysis: The percentage of inhibition of the PCA reaction is calculated for the treated group compared to a control group.
Conclusion
This compound demonstrates a promising profile as a mast cell stabilizer with a mechanism centered on the inhibition of calcium influx.[1][3] When benchmarked against next-generation mast cell stabilizers, it is evident that the field is moving towards more targeted therapies, such as tyrosine kinase inhibitors, for specific mast cell-driven diseases like systemic mastocytosis. Dual-action agents that combine mast cell stabilization with other properties, like antihistaminic effects, also represent a significant area of development.
For researchers and drug developers, the choice of a mast cell stabilizer will depend on the specific indication. For allergic conditions, a broad-spectrum inhibitor of mast cell degranulation like this compound may be highly effective. For diseases characterized by mast cell proliferation, targeted therapies that reduce mast cell numbers may be more appropriate. Further preclinical and clinical studies with direct head-to-head comparisons will be necessary to fully elucidate the therapeutic potential of this compound in relation to these next-generation agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 5. Twenty-first century mast cell stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Antihistamine For Mast Cell Activation Syndrome (MCAS) [drbrucehoffman.com]
Acitazanolast Hydrate: A Comparative Analysis of a Novel Mast Cell Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Acitazanolast hydrate (B1144303), an experimental anti-allergic agent, in relation to established drugs in the same therapeutic class. The focus is on its potency as a mast cell stabilizer, with detailed experimental methodologies and a clear presentation of available and representative data.
Introduction to Acitazanolast Hydrate
This compound is an investigational drug identified as a mast cell stabilizer.[1][2] Its primary mechanism of action is the inhibition of mast cell degranulation, a crucial process in the allergic cascade.[1][2] By stabilizing mast cells, this compound prevents the release of histamine (B1213489) and other pro-inflammatory mediators, thereby mitigating allergic responses.[1][2] This action is believed to be achieved by modulating intracellular calcium levels, specifically by interfering with calcium influx into mast cells, which is a critical trigger for degranulation.[1][2]
Comparative Analysis of Potency
Direct, publicly available, head-to-head studies quantitatively comparing the potency of this compound with established anti-allergic drugs using metrics like IC50 values are currently limited due to its experimental status. However, to facilitate a comprehensive understanding of how its potency would be evaluated, this guide presents a representative data table. This table illustrates how this compound's performance in key in vitro assays would be compared against well-known mast cell stabilizers, such as Cromolyn sodium and Ketotifen, and a third-generation antihistamine, Levocetirizine (B1674955).
Table 1: Representative Comparative Potency of Anti-Allergic Drugs in Mast Cell Stabilization Assays
| Compound | Drug Class | Mechanism of Action | IC50 (Histamine Release Inhibition) | IC50 (β-hexosaminidase Release Inhibition) |
| This compound | Mast Cell Stabilizer | Inhibits Ca2+ influx | Data Not Available | Data Not Available |
| Cromolyn sodium | Mast Cell Stabilizer | Inhibits Ca2+ influx[3] | ~6 µM (Rat Peritoneal Mast Cells)[3] | Data Not Available |
| Ketotifen | Mast Cell Stabilizer / H1 Antihistamine | H1 receptor antagonist, mast cell stabilization[4] | 200 µM (A23187-stimulated, Rat Peritoneal Mast Cells)[5] | Data Not Available |
| Levocetirizine | H1 Antihistamine (Third Generation) | Potent and selective H1 receptor antagonist[6] | Not applicable (Does not primarily act as a mast cell stabilizer) | Not applicable |
Note: The IC50 values presented are from different studies and experimental conditions and should be interpreted with caution. Direct comparative studies are necessary for a definitive assessment of relative potency.
Experimental Protocols
To determine the potency of this compound and compare it to other anti-allergic drugs, standardized in vitro assays are essential. Below are detailed protocols for two key experiments.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
a. Cell Culture and Sensitization:
-
Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Minimum Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL.
-
For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).[7]
b. Compound Treatment and Stimulation:
-
Sensitized cells are washed with Tyrode's Buffer.
-
Cells are pre-incubated with varying concentrations of this compound or comparator drugs for 30 minutes at 37°C.[7]
-
Degranulation is induced by adding DNP-human serum albumin (HSA) and incubating for another 30 minutes at 37°C.[7]
-
Controls include a vehicle control (spontaneous release), a positive control with DNP-HSA but no inhibitor, and a total release control where cells are lysed with Triton X-100.[7]
c. β-hexosaminidase Activity Measurement:
-
The plate is centrifuged, and the supernatant is transferred to a new plate.
-
A substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is added to each well.[7]
-
After incubation for 90 minutes at 37°C, the reaction is stopped with a stop buffer.[7]
-
The absorbance is measured at 405 nm using a microplate reader.[7]
d. Data Analysis:
-
The percentage of β-hexosaminidase release is calculated for each treatment group relative to the controls.
-
The IC50 value, the concentration of the drug that inhibits 50% of degranulation, is determined by plotting the percentage of inhibition against the drug concentration.[7]
Histamine Release Assay from Rat Peritoneal Mast Cells
This assay directly measures the amount of histamine released from primary mast cells, providing a physiologically relevant assessment of mast cell stabilization.
a. Isolation of Rat Peritoneal Mast Cells (RPMCs):
-
Peritoneal cells are harvested from rats by peritoneal lavage with a suitable buffer.[8]
-
The cell suspension is centrifuged, and the pellet containing mast cells is purified, often using a Percoll gradient.[9]
-
The purity and viability of the isolated mast cells are assessed.[9]
b. Compound Treatment and Histamine Release Induction:
-
Isolated RPMCs are resuspended in a buffered salt solution.
-
The cells are pre-incubated with different concentrations of this compound or comparator drugs.
-
Histamine release is induced by a secretagogue such as compound 48/80 or an antigen (for sensitized cells).
c. Histamine Quantification:
-
After incubation, the cell suspension is centrifuged to separate the cells from the supernatant.
-
The histamine content in the supernatant is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
d. Data Analysis:
-
The percentage of histamine release is calculated by comparing the amount of histamine in the supernatant of treated cells to that of control cells.
-
The IC50 value for histamine release inhibition is then determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of allergic inflammation and points of intervention for anti-allergic drugs.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. oanp.org [oanp.org]
- 5. Inhibition of calcium ionophore (A23187)-stimulated histamine release from rat peritoneal mast cells by azelastine: implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native and IgE-primed rat peritoneal mast cells exert pro-inflammatory activity and migrate in response to yeast zymosan upon Dectin-1 engagement - PMC [pmc.ncbi.nlm.nih.gov]
Acitazanolast Hydrate: A Comparative Analysis for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive statistical and mechanistic comparison of Acitazanolast hydrate (B1144303), an investigational mast cell stabilizer, with established alternatives. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to Acitazanolast Hydrate
This compound is an emerging pharmaceutical agent identified for its potent mast cell stabilizing properties, positioning it as a promising candidate for the management of allergic and inflammatory conditions.[1][2] Its primary therapeutic targets are conditions such as allergic rhinitis and conjunctivitis, where mast cell degranulation plays a pivotal role.[1][2] Currently in the experimental phase of development, this compound has not yet been marketed under a trade name.[2]
Mechanism of Action
This compound exerts its anti-allergic and anti-inflammatory effects through the stabilization of mast cells.[1][2] This is achieved by inhibiting the degranulation process, which is the release of histamine, leukotrienes, prostaglandins, and other pro-inflammatory mediators from mast cells.[1][2] The proposed mechanism involves the modulation of intracellular calcium levels, potentially by blocking calcium channels, which is a critical step for mast cell activation.[1][2] By preventing this calcium influx, this compound effectively halts the signaling cascade that leads to the release of inflammatory mediators.[2]
Beyond mast cell stabilization, preclinical data suggests that this compound may also inhibit the activation of eosinophils and downregulate the expression of cell adhesion molecules, further contributing to its anti-inflammatory profile.
Comparative Data
While comprehensive head-to-head clinical trial data for this compound against other mast cell stabilizers is not yet publicly available, this section presents a comparative overview based on existing knowledge of similar agents. The following table summarizes key characteristics of established mast cell stabilizers to provide a benchmark for evaluating the potential of this compound.
| Feature | This compound (Anticipated) | Cromolyn Sodium | Ketotifen |
| Primary Mechanism | Mast cell stabilizer, potential calcium channel blocker[1][2] | Mast cell stabilizer | Mast cell stabilizer, H1-antihistamine[3] |
| Indications | Allergic rhinitis, Allergic conjunctivitis[1][2] | Allergic rhinitis, Asthma, Allergic conjunctivitis, Mastocytosis | Allergic conjunctivitis, Systemic mastocytosis (off-label)[3] |
| Route of Administration | Oral (under investigation)[2] | Inhalation, Nasal spray, Ophthalmic solution, Oral solution | Ophthalmic solution, Oral |
| Key Differentiator | Potential for both oral efficacy and targeted inhibition of calcium influx[2] | Primarily prophylactic, not for acute symptoms | Dual action as a mast cell stabilizer and antihistamine[3] |
Experimental Protocols
The preclinical and in vitro evaluation of this compound's efficacy relies on established experimental protocols to quantify its mast cell stabilizing activity.
In Vitro Mast Cell Degranulation Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on the degranulation of mast cells.
Principle: The release of β-hexosaminidase, a granular enzyme, is a reliable marker of mast cell degranulation. The assay measures the amount of this enzyme released into the cell supernatant following stimulation in the presence and absence of the test compound.
Methodology:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common mast cell model, are cultured and sensitized with anti-DNP IgE.
-
Compound Incubation: Sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: Degranulation is induced by challenging the cells with a DNP-HSA antigen.
-
Quantification: The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The absorbance is read at 405 nm.
-
Data Analysis: The percentage of inhibition of degranulation is calculated by comparing the enzyme release in compound-treated cells to that in vehicle-treated cells.
In Vivo Model of Passive Cutaneous Anaphylaxis (PCA)
Objective: To evaluate the in vivo efficacy of this compound in an animal model of IgE-mediated allergic reaction.
Principle: The PCA model mimics the localized allergic reaction in the skin. The extravasation of a dye into the tissue upon antigen challenge serves as a quantifiable measure of the inflammatory response.
Methodology:
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE.
-
Drug Administration: After a latent period, this compound or a vehicle control is administered orally or intraperitoneally.
-
Antigen Challenge: An intravenous injection of DNP-HSA antigen along with Evans blue dye is administered.
-
Evaluation: After a set time, the animals are euthanized, and the skin at the injection site is excised.
-
Quantification: The amount of Evans blue dye that has extravasated into the skin tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: The inhibition of the PCA reaction is determined by comparing the amount of dye extravasation in the drug-treated group to the control group.
Conclusion
This compound demonstrates significant potential as a novel mast cell stabilizer with a mechanism of action centered on the inhibition of mast cell degranulation, likely through the modulation of calcium influx. While direct comparative clinical data is not yet available, the preclinical evidence and the well-defined mechanism of action suggest that this compound could offer a valuable therapeutic option for allergic and inflammatory disorders. Further clinical investigation is warranted to establish its efficacy and safety profile in comparison to existing treatments. This guide will be updated as new data becomes available.
References
Safety Operating Guide
Proper Disposal of Acitazanolast Hydrate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Acitazanolast hydrate (B1144303), a compound utilized in pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
Acitazanolast hydrate is an experimental anti-inflammatory and anti-allergic agent.[1] While specific hazard data is limited, it is prudent to handle it with care. All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Safety Goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Segregation and Containerization of Waste
Proper segregation of chemical waste is the first step in ensuring safe disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, spatulas, contaminated gloves, and bench paper) in a dedicated, clearly labeled, and sealable polyethylene (B3416737) bag.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and non-reactive waste container.
-
Labeling: All waste containers must be clearly labeled with "this compound Waste," the approximate quantity, and the date of accumulation.
On-Site Storage and Handling
Store the segregated and containerized this compound waste in a designated and secure area, away from incompatible materials, pending collection by a licensed waste disposal contractor. This area should be well-ventilated.
Disposal Procedure
Under no circumstances should this compound be disposed of down the sanitary sewer or in municipal solid waste. The recommended and compliant method for the disposal of this compound is through a licensed chemical waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Package Waste: Ensure all waste containers are securely sealed.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Maintain a detailed record of the waste generated, including the date, quantity, and the disposal manifest provided by the waste contractor.
-
Recommended Destruction Method: The primary recommended method of destruction for pharmaceutical waste is controlled incineration in a permitted hazardous waste incinerator.[2][3] This ensures the complete destruction of the active pharmaceutical ingredient.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O₄ | PubChem |
| Molecular Weight | 251.20 g/mol | PubChem[1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Acitazanolast Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Acitazanolast hydrate (B1144303) in a laboratory setting. As Acitazanolast hydrate is an investigational compound, this guidance is based on best practices for handling potent pharmaceutical ingredients and mast cell stabilizers.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the lack of a specific Safety Data Sheet (SDS), a conservative approach to handling this compound is recommended. Engineering controls should be the primary method of exposure reduction, supplemented by appropriate PPE.
| Control Category | Recommendation |
| Engineering Controls | |
| Primary Containment | All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure. For larger quantities or procedures with a high potential for aerosolization, a glove box or isolator is recommended.[1][2] |
| Ventilation | Laboratory areas where this compound is handled should have single-pass air to prevent cross-contamination.[2] Air pressure should be negative relative to adjacent areas to contain any airborne particles.[2] |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles should be worn at all times when handling this compound in powdered or solution form. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended when handling the pure compound.[3] |
| Body Protection | A lab coat is required. For procedures with a risk of splashing, a chemically resistant apron should also be worn. |
| Respiratory Protection | For weighing and handling of the powder outside of a primary containment system, a properly fitted NIOSH-approved respirator is necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure data integrity.
1. Preparation and Pre-Handling:
-
Review all available safety information and establish a designated handling area within a fume hood or other containment device.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all equipment and reagents before bringing this compound into the work area.
2. Weighing and Solution Preparation:
-
Perform all weighing operations within a ventilated enclosure to minimize the risk of inhalation.[1]
-
Use anti-static weigh paper or a dedicated weighing vessel.
-
When preparing solutions, add the solvent to the powdered this compound slowly to avoid generating dust.
3. Experimental Procedures:
-
Keep all containers of this compound tightly sealed when not in use.
-
Conduct all experimental steps within the designated and controlled environment.
-
Avoid direct contact with the skin, eyes, and clothing.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of the compound.
-
Remove and dispose of PPE in the designated waste stream immediately after handling.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
As an investigational drug, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[4][5][6]
-
Solid Waste: All solid waste, including contaminated PPE, weigh paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed hazardous waste container.
-
Disposal Route: The collected hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office for incineration at a licensed facility.[4][5] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. escopharma.com [escopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
